molecular formula C15H12N2 B1594079 1,5-Diphenyl-1H-pyrazole CAS No. 6831-89-6

1,5-Diphenyl-1H-pyrazole

Cat. No.: B1594079
CAS No.: 6831-89-6
M. Wt: 220.27 g/mol
InChI Key: IDCXLYCLPHRSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diphenyl-1H-pyrazole is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-diphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCXLYCLPHRSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346572
Record name 1,5-Diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6831-89-6
Record name 1,5-Diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1,5-Diphenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The metabolic stability and synthetic versatility of the pyrazole ring make it a "privileged scaffold" for the development of novel therapeutic agents.[1] This guide focuses on a key derivative, 1,5-Diphenyl-1H-pyrazole, providing a detailed exploration of its molecular architecture and a robust protocol for its synthesis, tailored for researchers, scientists, and drug development professionals. Understanding the precise three-dimensional arrangement of this molecule is paramount for designing new drugs with improved efficacy and selectivity.

Molecular Geometry and Crystal Structure: A Detailed Analysis

The molecular structure of pyrazole derivatives is characterized by the relative orientations of the planar pyrazole and phenyl rings. These orientations, defined by dihedral angles, are critical for the molecule's interaction with biological targets. In the case of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the phenyl rings at positions 3 and 5 of the pyrazole core are not coplanar with the central heterocyclic ring.[4]

Key Geometric Observations:

  • The phenyl ring at the 5-position and the phenyl ring at the 3-position exhibit distinct dihedral angles with respect to the central pyrazole ring.[4]

  • Specifically, in the dinitrophenyl derivative, the phenyl rings make dihedral angles of 39.61 (8)° and 9.4 (1)° with the pyrazole ring.[4]

  • The dihedral angle between the pyrazole ring and the dinitrophenyl substituent at the 1-position is 46.95 (5)°.[4]

This non-planar conformation is a common feature in many biologically active pyrazole derivatives and is a key determinant of their pharmacological profiles. The twisted arrangement of the phenyl groups influences the overall shape of the molecule, which in turn governs its ability to fit into the binding pockets of enzymes and receptors.

Tabulated Crystallographic Data

The following table summarizes the crystallographic data for 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, providing a valuable reference for computational modeling and structural comparisons.[4]

ParameterValue
Chemical FormulaC₂₁H₁₄N₄O₄
Molecular Weight386.36 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.2170 (5)
b (Å)12.9467 (10)
c (Å)19.3006 (14)
V (ų)1803.4 (2)
Z4
Temperature (K)150
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)4.2

Visualizing the Molecular Architecture

To better comprehend the spatial arrangement of the constituent rings, a schematic representation of the molecular structure of this compound is provided below.

Caption: Molecular structure of this compound.

Synthetic Protocol: A Reliable Pathway to this compound

The synthesis of this compound is most commonly achieved through a two-step process, beginning with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with phenylhydrazine. This method is robust and provides good yields of the desired product.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Formation start Benzaldehyde + Acetophenone react1 Claisen-Schmidt Condensation (NaOH, Ethanol) start->react1 chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) react1->chalcone chalcone_in Chalcone react2 Cyclization (Acetic Acid, Reflux) chalcone_in->react2 phenylhydrazine Phenylhydrazine phenylhydrazine->react2 pyrazole This compound react2->pyrazole

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 10 g (0.25 mol) of sodium hydroxide in 100 mL of 95% ethanol. Cool the solution in an ice bath.

  • Reaction Mixture: In a separate beaker, prepare a mixture of 10.4 mL (0.1 mol) of benzaldehyde and 12.0 mL (0.1 mol) of acetophenone.

  • Condensation Reaction: Slowly add the benzaldehyde-acetophenone mixture to the cooled ethanolic NaOH solution with constant stirring.

  • Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a yellow precipitate indicates the progress of the reaction.

  • Isolation and Purification: Filter the precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Further wash the product with a small amount of cold ethanol.

  • Drying: Dry the crude chalcone in a vacuum oven at 50-60 °C. Recrystallize from ethanol to obtain pure, pale-yellow crystals of 1,3-diphenyl-2-propen-1-one.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place 2.08 g (0.01 mol) of the synthesized chalcone.

  • Reagent Addition: Add 20 mL of glacial acetic acid to the flask, followed by the dropwise addition of 1.1 mL (0.011 mol) of phenylhydrazine.

  • Cyclization Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form.

  • Purification: Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Final Product: Recrystallize the crude product from ethanol to yield pure crystals of this compound.

Applications in Drug Development: A Privileged Scaffold

The this compound core is a recurring motif in a multitude of compounds with significant therapeutic potential. Its rigid structure, coupled with the ability to introduce various substituents at the phenyl rings, allows for the fine-tuning of its pharmacological properties.

Key Therapeutic Areas:

  • Anticancer Agents: Numerous 1,5-diphenylpyrazole derivatives have been synthesized and evaluated as inhibitors of cancer cell growth, with some showing significant activity against breast cancer cell lines.[5]

  • Monoamine Oxidase (MAO) Inhibitors: Derivatives of diphenyl-pyrazoles have been investigated as selective inhibitors of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases and depression.

  • Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory and analgesic drugs, with celecoxib being a prominent example.[2]

The continued exploration of the structure-activity relationships of this compound and its analogues holds immense promise for the discovery of novel and effective therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and a reliable synthetic route for this compound. By understanding its structural intricacies and employing the outlined experimental protocol, researchers are well-equipped to synthesize and further investigate this important heterocyclic compound. The insights into its molecular architecture are fundamental for the rational design of new drug candidates, underscoring the enduring importance of the pyrazole scaffold in modern medicinal chemistry.

References

Physical and chemical properties of 1,5-Diphenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,5-Diphenyl-1H-pyrazole: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide provides a comprehensive technical overview of this compound, a key derivative within this class. We will explore its fundamental physical and chemical properties, detail robust synthetic and characterization protocols, and discuss its reactivity and significance as a building block for novel therapeutic agents and agrochemicals.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile heterocyclic compound.

Molecular Structure and Physicochemical Profile

This compound is an aromatic heterocyclic compound featuring a five-membered pyrazole ring substituted with phenyl groups at the N1 and C5 positions.[2] This substitution pattern imparts significant thermal stability and a specific stereochemical arrangement that influences its reactivity and biological interactions. The phenyl groups contribute to the molecule's lipophilicity, a key parameter in drug design.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 6831-89-6[2][4]
Molecular Formula C₁₅H₁₂N₂[2][5]
Molecular Weight 220.28 g/mol [2]
Appearance Solid, typically off-white to yellow[2][6]
Melting Point 86-90 °C (for a trifluoromethyl derivative)[6]
Solubility Moderately soluble in organic solvents.[2]
InChI InChI=1/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H[2]

Crystal Structure Insights: Single-crystal X-ray diffraction studies on pyrazole derivatives reveal important conformational details. For instance, in a related dinitrophenyl derivative, the phenyl rings attached to the pyrazole core are not coplanar with the central ring.[7] The dihedral angles are significant, with the phenyl group at the C5 position having a dihedral angle of 9.4(1)° and the group at the N1 position having an angle of 46.95(5)° relative to the pyrazole ring.[7] This twisted conformation is a critical feature that governs how the molecule packs in a solid state and interacts with biological targets.

Synthesis and Purification

The most common and efficient method for synthesizing 1,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a substituted hydrazine.[8]

Synthesis_Workflow Reactants 1,3-Dicarbonyl Compound + Phenylhydrazine Solvent Add Ethanol (Solvent) Reactants->Solvent Catalyst Add Catalyst (e.g., 5 mol% [Ce(L-Pro)2]2(Oxa)) Solvent->Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Filtration Filter to Remove Catalyst Reaction->Filtration Evaporation Evaporate Solvent (Reduced Pressure) Filtration->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of Pyrazole Derivatives

This protocol is adapted from a general procedure for synthesizing pyrazole derivatives using a cerium catalyst.[6]

Materials:

  • 1,3-Dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione) (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol (10 mL)

  • [Ce(L-Pro)₂]₂(Oxa) catalyst (5 mol %)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane-ethyl acetate mixture)

  • 25 mL Round-bottomed flask

  • Magnetic stirrer

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: To a 25 mL round-bottomed flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Catalyst Addition: Introduce a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %).

    • Causality Note: Ethanol is selected as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for reactions that may require heating. The catalyst, a Lewis acid, activates the carbonyl group, facilitating the initial nucleophilic attack by hydrazine and accelerating the condensation and subsequent cyclization steps.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Trustworthiness Note: TLC is a critical self-validating step. By comparing the reaction mixture spot to the spots of the starting materials, one can unequivocally determine when the reactants have been consumed and the reaction is complete, preventing premature workup or unnecessary reaction time.

  • Catalyst Removal: Once the reaction is complete as indicated by TLC, filter the reaction mixture to remove the solid catalyst.

  • Solvent Removal: Evaporate the remaining solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography over silica gel to afford the pure pyrazole derivative.[6]

Spectroscopic Characterization

Structural elucidation and confirmation of this compound and its derivatives are routinely achieved using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Phenyl-Substituted Pyrazoles
TechniqueObserved Features (for related derivatives)Source
¹H NMR δ 7.2-7.4 ppm (m): Multiplet corresponding to the overlapping signals of the 10 aromatic protons from the two phenyl rings. δ 6.3-7.1 ppm (s): Singlet for the proton at the C3 or C4 position of the pyrazole ring. For methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate, this signal appears at 7.06 ppm.[6][9]
¹³C NMR δ 140-150 ppm: Signals for the C3 and C5 carbons of the pyrazole ring. δ 125-130 ppm: A cluster of signals for the aromatic carbons of the phenyl groups. δ 105-110 ppm: Signal for the C4 carbon of the pyrazole ring. For methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate, this appears at 110.0 ppm.[6][9]
FT-IR ~3050 cm⁻¹: C-H stretching (aromatic). ~1597 cm⁻¹: C=C stretching (aromatic ring). ~1520 cm⁻¹: C=N stretching (pyrazole ring).[10][11]
Mass Spec (ESI) m/z = 221 [M+H]⁺: For the parent compound C₁₅H₁₂N₂. Derivatives show corresponding molecular ion peaks (e.g., m/z = 235 [M+H]⁺ for the 3-methyl derivative).[6][12]

Chemical Reactivity and Derivatization

The this compound scaffold is synthetically versatile, offering multiple sites for chemical modification to modulate its biological and physical properties.

  • Electrophilic Substitution: The two phenyl rings can undergo classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation), although the reactivity is influenced by the electron-withdrawing nature of the pyrazole ring.[2]

  • Modification at C3 and C4: The carbon atoms of the pyrazole ring can be functionalized. For example, starting from appropriate precursors, derivatives such as this compound-3-carboxylic acid can be synthesized, providing a handle for forming amides and esters.[13][14]

  • Coordination Chemistry: The nitrogen atom at the 2-position possesses a lone pair of electrons, allowing the pyrazole to act as a ligand and coordinate with metal ions, leading to the development of new catalysts or materials.[2]

Reactivity_Diagram Core This compound Core Electrophilic Electrophilic Aromatic Substitution (EAS) Core->Electrophilic Reagents: HNO₃/H₂SO₄ or Br₂/FeBr₃ Carboxylation Carboxylation at C3 Core->Carboxylation Via appropriate 1,3-dicarbonyl precursor Metalation Coordination at N2 Core->Metalation Reagent: Metal Salt (e.g., CuCl₂) EAS_Product Halogenated/Nitrated Phenyl Rings Electrophilic->EAS_Product Carboxylic_Acid This compound- 3-carboxylic Acid Carboxylation->Carboxylic_Acid Metal_Complex Metal-Pyrazole Complex Metalation->Metal_Complex Amide_Ester Amides / Esters Carboxylic_Acid->Amide_Ester Reagents: SOCl₂, then R₂NH or ROH

References

Tautomerism in substituted 1,5-diphenylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Substituted 1,5-Diphenylpyrazoles

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their broad applications in medicinal chemistry and materials science.[1] The phenomenon of tautomerism in pyrazole systems profoundly influences their physicochemical properties, reactivity, and biological activity.[2] For N-substituted systems like 1,5-diphenylpyrazoles, the common annular tautomerism is precluded, bringing other tautomeric equilibria—primarily keto-enol tautomerism—to the forefront. This guide provides a comprehensive exploration of the structural, electronic, and environmental factors governing tautomerism in 1,5-diphenylpyrazole derivatives. We will dissect the theoretical underpinnings, detail advanced experimental and computational methodologies for characterization, and present field-proven protocols, offering researchers and drug developers a definitive resource for understanding and manipulating these dynamic molecular systems.

Introduction: The Significance of Tautomerism in N-Arylpyrazoles

The 1,5-diphenylpyrazole scaffold is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities. Unlike their N-unsubstituted counterparts, which exhibit a rapid N1-H/N2-H proton exchange known as annular tautomerism, the presence of a substituent at the N1 position locks the core structure.[3] However, this does not render the system static. When functional groups capable of proton migration are introduced, particularly at the C3 position (e.g., a hydroxyl group), a new set of tautomeric equilibria emerges.

The most critical of these is the keto-enol tautomerism observed in 1,5-diphenyl-1H-pyrazol-3(2H)-one systems.[4] These compounds can exist in equilibrium between a hydroxy (OH-form or enol), a methylene (CH-form or keto), and an imino (NH-form) tautomer. The predominant form is dictated by a delicate balance of intramolecular electronics, steric effects, and intermolecular interactions with the surrounding environment (solvent, solid-state packing).[5] Understanding and controlling this equilibrium is paramount, as each tautomer presents a unique three-dimensional shape, hydrogen bonding profile, and electronic distribution, directly impacting its ability to interact with biological targets, its solubility, and its metabolic stability.

Theoretical Framework: Beyond Annular Tautomerism

In 1,5-diphenylpyrazole derivatives, the key tautomeric interplay involves functional groups on the pyrazole ring. The primary equilibrium studied is that of the pyrazolone system.

The Keto-Enol-Imine Equilibrium

For a compound like 1,5-diphenyl-3-hydroxypyrazole, three potential prototropic tautomers can be considered:

  • OH-Form (Enol): 1,5-Diphenyl-1H-pyrazol-3-ol. This form is aromatic and possesses a hydroxyl group capable of acting as a hydrogen bond donor.

  • NH-Form (Lactam/Amide): 1,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one. This tautomer contains an amide-like functionality.

  • CH-Form (Keto): 1,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one. This form contains a methylene group adjacent to the carbonyl.

The relative stability of these forms is not intuitive and depends heavily on the factors discussed in the next section. While often referred to as keto-enol tautomerism, the potential contribution of the NH-form makes it a more complex system.[4][5]

Tautomerism OH OH-Form (Enol) 1,5-Diphenyl-1H-pyrazol-3-ol NH NH-Form 1,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one OH->NH H⁺ shift CH CH-Form (Keto) 1,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one NH->CH H⁺ shift

Caption: Prototropic tautomeric equilibria in 1,5-diphenylpyrazol-3-one systems.

Governing Factors of Tautomeric Equilibrium

The position of the tautomeric equilibrium (KT) is a function of the Gibbs free energy difference (ΔG) between the tautomers. This energy landscape is sculpted by several key factors.

Substituent Effects

The electronic nature of substituents on the pyrazole ring or the N-phenyl ring can significantly influence tautomer stability.

  • Electron-donating groups (EDGs) at the C3 position tend to stabilize the C3-tautomer (OH-form).[1]

  • Electron-withdrawing groups (EWGs) at the C3 position, particularly those capable of conjugation like -CHO or -COOH, tend to favor the tautomer where they are conjugated with the pyrazole π-system, which can stabilize the NH or CH forms.[1]

  • For pyrazoles with substituents at C3 and C5, theoretical studies have shown that strong π-acceptors favor the tautomer where they are in a conjugated position relative to the N1-H, while strong σ-acceptors show the opposite preference.[1] This principle can be extended to N1-substituted systems to predict substituent influences on the C3/C4 positions.

Solvent Effects

The solvent environment plays a critical, often decisive, role in determining the predominant tautomer in solution.

  • Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In these environments, the OH-form of 1-phenyl-1H-pyrazol-3-ol can form stable, hydrogen-bonded dimers, making it the predominant species.[4][6]

  • Polar Aprotic Solvents (e.g., DMSO-d₆): These solvents are effective hydrogen bond acceptors. They can disrupt the self-association of the OH-form, solvating individual molecules. This can shift the equilibrium, and in many cases, the OH-form still predominates, but as a monomer.[4][7] The presence of both tautomers can sometimes be detected in DMSO.[8]

  • Water: The presence of water molecules can lower the energetic barriers for proton transfer by forming hydrogen-bonded bridges, facilitating interconversion.[2]

Physical State: Solid vs. Solution

A crucial distinction must be made between the solid state and solution.

  • Solid State: Crystal packing forces often select for a single, most stable tautomer. X-ray crystallography provides unambiguous evidence for the structure in the solid phase, which is frequently the OH-form existing as a dimer.[6][7]

  • Solution: In solution, the compound is free from the lattice constraints of the crystal, and a dynamic equilibrium between tautomers is often established. The observed structure is a population-weighted average unless the exchange rate is slow on the analytical timescale.[2]

Experimental Methodologies for Tautomer Elucidation

A multi-pronged analytical approach is required to confidently assign tautomeric structures and quantify their equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[2] By comparing the spectra of the tautomeric compound with "fixed" derivatives (e.g., O-methylated and N-methylated analogs), unambiguous assignments can be made.[4]

Protocol: Tautomer Assignment using ¹³C and ¹⁵N NMR

  • Synthesis: Prepare the target 1,5-diphenylpyrazolone and its corresponding "fixed" derivatives: 3-methoxy-1,5-diphenyl-1H-pyrazole (fixed OH-form) and 2-methyl-1,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one (fixed NH-form).

  • Sample Preparation: Dissolve each of the three compounds in the desired deuterated solvent (e.g., CDCl₃ and DMSO-d₆) in separate NMR tubes.

  • Data Acquisition: Acquire quantitative ¹H, ¹³C, and ¹⁵N NMR spectra for all samples under identical conditions.

  • Analysis:

    • Compare the ¹³C chemical shifts of the pyrazole ring carbons (C3, C4, C5) of the target compound with those of the fixed derivatives. A close resemblance of the target's shifts to the O-methyl derivative confirms the predominance of the OH-form.[4][7]

    • The ¹⁵N chemical shifts are particularly diagnostic. The "pyrrole-like" N1 and "pyridine-like" N2 have distinct chemical shifts. In the OH-form of 1-phenyl-1H-pyrazol-3-ol, N1 resonates around 192 ppm while N2 is further downfield around 243-262 ppm.[4][7] This large difference confirms the different nature of the nitrogen atoms.

Table 1: Representative ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for Tautomeric Pyrazolones in CDCl₃ [4][7]

CompoundTautomerC3 (ppm)C5 (ppm)N1 (ppm)N2 (ppm)
1-Phenyl-1H-pyrazol-3-ol (Target)OH-Form~164.0~129.1~192.1~245.9
3-Methoxy-1-phenyl-1H-pyrazole (Fixed OH)OH-Form~164.8~127.7~195.6~261.7
2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one (Fixed NH)NH-Form~168.2~142.3~159.1~162.5

Causality: The significant downfield shift of C5 and the upfield shift of both N1 and N2 in the fixed NH-form relative to the OH-form are due to the change in hybridization and electronic environment upon tautomerization. This provides a clear, self-validating fingerprint for each tautomer.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure in the solid state. It can resolve the position of the mobile proton, confirming whether the structure is the OH, NH, or CH form and revealing intermolecular interactions like hydrogen-bonded dimers.[6][7]

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stabilities of tautomers.

Workflow: Predicting Tautomeric Equilibrium Computationally

ComputationalWorkflow cluster_0 Computational Modeling A 1. Propose Tautomers (OH, NH, CH forms) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm minima, obtain ZPE) B->C D 4. Single Point Energy (Higher level of theory) C->D E 5. Solvent Model (e.g., PCM, SMD) D->E F 6. Calculate ΔG (ΔG = G_taut2 - G_taut1) E->F G 7. Predict K_T (K_T = exp(-ΔG/RT)) F->G

Caption: A standard DFT workflow for predicting tautomer stability.

Expertise: This workflow allows for the calculation of Gibbs free energies (G) for each tautomer, both in the gas phase and in various solvents using a Polarizable Continuum Model (PCM).[5][9] The tautomer with the lower G is predicted to be more stable. The results consistently show that the keto-enol equilibrium heavily favors one form over the other depending on the substitution and environment.[9] For example, DFT analysis correctly predicts the OH-form of 1-phenyl-1H-pyrazol-3-ol to be the most stable in the gas phase and nonpolar solvents.[4]

Synthesis of a Tautomeric 1,5-Diphenylpyrazole System

The most common route to 1,5-disubstituted pyrazolones is the cyclocondensation of a β-ketoester with a substituted hydrazine.[10][11]

Protocol: Synthesis of 3-Methyl-1,5-diphenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established cyclocondensation procedures.[11]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Addition of Hydrazine: Add 1,2-diphenylhydrazine (1.0 eq) to the solution. Note: Using the appropriate substituted hydrazine is key to installing the desired N1 and C5 substituents.

  • Reflux: Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or benzene/petroleum ether) to yield the pure pyrazolone product.[11]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting product will exist in its most stable tautomeric form under the characterization conditions.

Implications for Drug Development

The tautomeric state of a drug candidate is not a trivial academic detail; it has profound real-world consequences:

  • Receptor Binding: Tautomers are distinct chemical entities (prototropic isomers) with different shapes and hydrogen bonding capabilities. A drug may bind to its target protein exclusively in one tautomeric form. The population of the active tautomer at physiological pH is therefore a critical determinant of efficacy.

  • Pharmacokinetics (ADME):

    • Solubility: The OH-form is typically more acidic and may have different solubility profiles compared to the less polar CH-form.

    • Permeability: Changes in polarity and hydrogen bonding capacity between tautomers affect a molecule's ability to cross biological membranes.

    • Metabolism: Different tautomers may be recognized and metabolized by cytochrome P450 enzymes at different rates.

Conclusion

Tautomerism in 1,5-diphenylpyrazoles is a multifaceted phenomenon dominated by keto-enol equilibria. The predominance of a specific tautomer is a result of a sophisticated interplay between the molecule's intrinsic electronic properties and its external environment. A rigorous, combined approach utilizing high-resolution NMR spectroscopy, X-ray crystallography, and DFT calculations is essential for the unambiguous characterization of these systems. For scientists in drug discovery and development, a thorough understanding of the tautomeric landscape is not merely beneficial but imperative for the rational design of molecules with optimized potency, selectivity, and pharmacokinetic profiles.

References

Unraveling the Molecular Intricacies of 1,5-Diphenyl-1H-pyrazole: A Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The 1,5-Diphenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. While extensive research has illuminated the therapeutic potential of its numerous derivatives, this guide focuses on the fundamental mechanisms of action attributable to this core structure. By examining the activities of its closely related analogs, we can infer the intrinsic potential of the this compound moiety to modulate key cellular pathways implicated in a range of pathologies, including cancer, inflammation, and neurological disorders. This document serves as a technical resource, providing not only a synthesis of the current understanding of these mechanisms but also detailed, field-proven experimental protocols to empower further investigation.

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in several FDA-approved drugs.[1] Its unique electronic properties and conformational flexibility allow for interaction with a wide variety of biological targets. The presence of two phenyl rings at the 1 and 5 positions of the pyrazole core in this compound provides a lipophilic character and potential for π-π stacking interactions with protein targets, further enhancing its drug-like properties.

I. Anticancer Activity: Inducing Apoptosis and Halting Cell Proliferation

A significant body of evidence points to the potent anticancer activities of this compound derivatives. The primary mechanisms underlying this cytotoxicity are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

A. Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

Derivatives of this compound have been shown to trigger apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

The intrinsic pathway is often initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. Subsequently, a cascade of caspase activation, primarily involving caspase-9 and the executioner caspase-3, leads to the cleavage of cellular substrates and ultimately, cell death.[2]

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates caspase-3. Some pyrazole derivatives have been shown to upregulate the expression of death receptors, sensitizing cancer cells to apoptotic signals.

Key Experimental Protocol: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

This protocol details the detection of apoptosis in cancer cells treated with a this compound derivative using flow cytometry.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., MCF-7, A549) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
  • Treat the cells with varying concentrations of the this compound compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).

2. Cell Harvesting and Staining:

  • Following treatment, collect both adherent and floating cells.
  • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  • Add 400 µL of 1X Binding Buffer to each tube.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry within one hour of staining.
  • Use FITC signal detector (FL1) and PI signal detector (FL2) to identify four populations:
  • Viable cells (Annexin V- / PI-)
  • Early apoptotic cells (Annexin V+ / PI-)
  • Late apoptotic/necrotic cells (Annexin V+ / PI+)
  • Necrotic cells (Annexin V- / PI+)

Diagram: Apoptosis Induction Pathway

Py This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Py->ROS DR Death Receptor Upregulation Py->DR Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3

Caption: Proposed apoptotic pathways activated by this compound derivatives.

B. Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most commonly the G2/M or S phase. This prevents the cells from dividing and replicating their DNA, ultimately leading to cell death. The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Key Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with a this compound derivative.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and treat with the compound as described in the apoptosis protocol.

2. Cell Fixation:

  • Harvest the cells and wash with PBS.
  • Resuspend the cell pellet in 1 mL of ice-cold PBS.
  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
  • Incubate the cells at -20°C for at least 2 hours.

3. Staining and Analysis:

  • Centrifuge the fixed cells and wash with PBS.
  • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
  • Incubate in the dark for 30 minutes at room temperature.
  • Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

II. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The this compound scaffold is a cornerstone of many anti-inflammatory drugs. Its derivatives have been shown to inhibit key enzymes and signaling pathways involved in the inflammatory response.

A. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

A primary mechanism of anti-inflammatory action for many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation.[3][4] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation. Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, thereby blocking the production of leukotrienes, another class of potent inflammatory mediators.[4]

Table 1: COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

Compound ClassRepresentative CompoundTargetIC50 (µM)Reference
1,5-Diaryl PyrazoleCelecoxibCOX-20.04[3]
1,5-Diaryl Pyrazole DerivativeT3COX-20.781[5]
1,5-Diaryl Pyrazole DerivativeT5COX-20.781[5]
B. Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Pyrazole derivatives have been demonstrated to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory cytokines and mediators.

Diagram: Anti-inflammatory Mechanisms

Py This compound Derivative COX2 COX-2 Inhibition Py->COX2 LOX LOX Inhibition Py->LOX NFkB NF-κB Pathway Inhibition Py->NFkB PG ↓ Prostaglandins COX2->PG LT ↓ Leukotrienes LOX->LT Inflammation ↓ Inflammation PG->Inflammation LT->Inflammation Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines Cytokines->Inflammation

References

Solubility of 1,5-Diphenyl-1H-pyrazole in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,5-Diphenyl-1H-pyrazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document moves beyond a simple presentation of data. It offers a detailed exploration of the physicochemical principles governing the dissolution of this compound and provides a robust, step-by-step protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to approach the solubility of pyrazole derivatives.

Introduction: The Significance of this compound

This compound is an aromatic heterocyclic compound featuring a five-membered pyrazole ring with phenyl group substitutions at the 1 and 5 positions.[1] The pyrazole motif is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to its ability to engage in various biological interactions.[2][3][4] Derivatives of this scaffold have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5]

The efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its bioavailability, which is heavily influenced by its solubility.[6] Poor solubility can lead to incomplete absorption and variable therapeutic outcomes.[6] Therefore, accurately characterizing the solubility of this compound in various organic solvents is a critical preliminary step in:

  • Drug Formulation: Selecting appropriate solvent systems for liquid dosage forms or for the crystallization process.

  • Organic Synthesis: Choosing suitable solvents to ensure reactants are in the same phase, facilitating efficient chemical reactions.

  • Purification: Developing effective recrystallization procedures to obtain high-purity material.

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.[7]

Physicochemical Profile and Theoretical Solubility Principles

Understanding the molecular structure of this compound is essential to predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂[1]
Molecular Weight 220.28 g/mol [1]
Appearance Typically a solid at room temperature[1][8]
Structure A five-membered pyrazole ring with phenyl groups at N1 and C5 positions.[1]

The core principle governing solubility is "like dissolves like."[9] This means a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound presents two distinct features:

  • Nonpolar Character: The two phenyl rings are large, aromatic, and hydrophobic. They contribute significantly to the molecule's nonpolar nature, suggesting good solubility in nonpolar or weakly polar organic solvents.

  • Polar Character: The pyrazole ring contains two nitrogen atoms, creating a dipole moment and offering sites for potential hydrogen bonding (as an acceptor).[2] This imparts a degree of polarity to the molecule.

This dual character suggests that its solubility will be a nuanced balance of these competing factors. It is expected to exhibit moderate to high solubility in a range of organic solvents, with poor solubility in highly polar solvents like water.[1][8] The large, rigid, and planar nature of the molecule, conferred by the phenyl groups, can also lead to strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.[5]

Visualizing Solute-Solvent Interactions

The following diagram illustrates the potential intermolecular forces at play when this compound is introduced to different classes of organic solvents.

G cluster_solute This compound cluster_solvents Organic Solvents solute Py-Ph (Polar Core + Nonpolar Rings) Aromatic Aromatic (e.g., Toluene) solute->Aromatic π-π Stacking Van der Waals PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) solute->PolarAprotic Dipole-Dipole Van der Waals Nonpolar Nonpolar (e.g., Hexane) solute->Nonpolar Van der Waals (London Dispersion) prep 1. Preparation - Add excess solid to solvent in vial - Seal vials equilibrate 2. Equilibration - Agitate at constant temperature - (e.g., 24-72 hours) prep->equilibrate Incubate separate 3. Phase Separation - Centrifuge or filter to remove undissolved solid equilibrate->separate Stop agitation quantify 4. Quantification - Prepare serial dilutions - Analyze supernatant via HPLC/UV-Vis separate->quantify Collect supernatant calc 5. Calculation - Determine concentration (e.g., mg/mL) from calibration curve quantify->calc Plot data

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel 1,5-Diphenyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts a favorable combination of metabolic stability, hydrogen bonding capability, and aromaticity.[3] Among its many derivatives, 1,5-Diphenyl-1H-pyrazole analogs have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

This technical guide provides an in-depth exploration of the synthesis and structural elucidation of these valuable compounds. Moving beyond a mere recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their own discovery efforts. We will navigate the foundational synthetic strategies, present a detailed, self-validating experimental protocol, and thoroughly dissect the analytical techniques required to unequivocally confirm the identity and purity of the target molecules.

Section 1: Foundational Synthetic Strategies: The Knorr Synthesis and its Variants

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[6][7][8] This powerful reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][9]

The Core Mechanism: 1,3-Diketone and Phenylhydrazine

The archetypal reaction for our target scaffold involves the condensation of 1,3-diphenylpropane-1,3-dione (a symmetrical 1,3-diketone) with phenylhydrazine.

Causality of the Reaction:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on one of the electrophilic carbonyl carbons of the diketone.[10]

  • Intermediate Formation: This attack forms a carbinolamine intermediate, which readily dehydrates to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

The use of a symmetrical diketone like 1,3-diphenylpropane-1,3-dione simplifies the reaction, as it yields a single product. The use of an unsymmetrical diketone can lead to a mixture of two regioisomers, a critical consideration in synthetic design.[6][9]

Alternative Precursors: Synthesis from Chalcones

An alternative and highly effective route involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine derivatives.[8][11] This method typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[6][9][12] For instance, a chalcone can be epoxidized first, followed by reaction with hydrazine hydrate and subsequent dehydration to yield the final pyrazole.[8]

Section 2: Detailed Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol provides a self-validating system for the synthesis of a representative analog, 1,3,5-triphenyl-1H-pyrazole, utilizing the classical Knorr condensation.

Objective: To synthesize 1,3,5-triphenyl-1H-pyrazole from 1,3-diphenylpropane-1,3-dione and phenylhydrazine.

Materials:

  • 1,3-Diphenylpropane-1,3-dione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Deionized Water

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-Up & Purification cluster_analysis Characterization Reactants Reactants (1,3-Diketone, Phenylhydrazine) ReactionVessel Reaction Setup (Glacial Acetic Acid, Reflux) Reactants->ReactionVessel Charge Reactor Quench Quenching (Ice Water) ReactionVessel->Quench Cool & Precipitate Filter Filtration (Crude Product) Quench->Filter Recrystallize Recrystallization (Ethanol) Filter->Recrystallize NMR NMR ('H, 'C) Recrystallize->NMR Analyze FTIR FT-IR Recrystallize->FTIR Analyze MS Mass Spec. Recrystallize->MS Analyze Final Pure Product (1,3,5-Triphenyl-1H-pyrazole) NMR->Final FTIR->Final MS->Final

References

A Technical Guide to the Theoretical Electronic Structure of 1,5-Diphenyl-1H-pyrazole: From Quantum Mechanics to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, valued for its metabolic stability and versatile chemical properties.[1][2] Among its derivatives, 1,5-Diphenyl-1H-pyrazole serves as a crucial building block for developing novel therapeutic agents, particularly in oncology.[3][4][5] This guide provides an in-depth exploration of the theoretical framework used to elucidate the electronic structure of this compound. By leveraging quantum mechanical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can decode the fundamental properties that govern its reactivity, intermolecular interactions, and photophysical behavior. This understanding is paramount for the rational design of next-generation pharmaceuticals and advanced organic materials.

The Significance of Pyrazoles in Modern Science

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[6] This arrangement imparts a unique combination of polarity, reactivity, and structural rigidity, making the pyrazole ring a "privileged scaffold" in drug discovery.[1] Numerous approved drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, feature a pyrazole core, highlighting its therapeutic importance.[1] The broad spectrum of biological activities associated with pyrazole derivatives—including anticancer, anti-inflammatory, antimicrobial, and analgesic properties—stems directly from their electronic characteristics and their ability to engage with biological targets through specific intermolecular interactions.[2][3][6]

Understanding the electronic structure is not merely an academic exercise; it provides a predictive roadmap for medicinal chemists. It allows us to:

  • Predict Reactivity: Identify which sites on the molecule are susceptible to electrophilic or nucleophilic attack.

  • Model Receptor Binding: Understand how the molecule will interact with the active site of a protein.

  • Optimize Pharmacokinetics: Tune electronic properties to improve absorption, distribution, metabolism, and excretion (ADME).

  • Design Novel Materials: Predict and control the optical and electronic properties for applications in optoelectronics.

The Computational Chemist's Toolkit: DFT and TD-DFT

To probe the electronic world of molecules like this compound, we turn to computational quantum chemistry. First-principles calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool, offering a powerful balance between accuracy and computational cost.

Why DFT? Instead of solving the complex many-electron Schrödinger equation directly, DFT simplifies the problem by calculating the total electronic energy from the electron density. This approach is highly effective for studying the ground-state properties of medium to large-sized organic molecules. A common and reliable functional for this work is Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP), which consistently provides excellent agreement with experimental data for molecular geometries and electronic properties.[7][8]

Why TD-DFT? While DFT excels at ground-state properties, understanding how a molecule interacts with light requires studying its excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic transition energies and intensities, effectively simulating the molecule's UV-Visible absorption spectrum.[9][10]

A Validated Protocol for Analyzing Electronic Structure

A robust computational workflow is essential for generating reliable and reproducible results. The following protocol outlines the key steps for a comprehensive theoretical analysis of this compound.

G cluster_workflow Computational Analysis Workflow A Step 1: Geometry Optimization (Find lowest energy structure) B Step 2: Vibrational Frequency Analysis (Confirm true minimum) A->B Validate Structure C Step 3: Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) B->C Use Optimized Geometry E Step 5: TD-DFT Calculation (Simulate UV-Vis Spectrum) B->E Use Optimized Geometry D Step 4: Molecular Electrostatic Potential (MEP) (Map charge distribution) C->D Analyze Reactivity G cluster_theory Theoretical Properties cluster_application Practical Implications HOMO HOMO/LUMO Distribution & Energy Binding Receptor Binding Affinity (Pharmacodynamics) HOMO->Binding Identifies e- donor sites MEP MEP Map (Charge Distribution) MEP->Binding Predicts H-bonding & electrostatic interactions Gap HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Metabolic Stability Gap->Reactivity Correlates with kinetic stability SAR Structure-Activity Relationship (SAR) Binding->SAR Reactivity->SAR

References

Methodological & Application

Application Note & Protocol: Streamlined One-Pot Synthesis of 1,5-Diphenyl-1H-pyrazole Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved pharmaceuticals.[1][2] Derivatives of 1,5-diphenyl-1H-pyrazole, in particular, exhibit a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This application note provides a comprehensive guide to the efficient one-pot synthesis of these high-value compounds. We delve into the underlying reaction mechanism, present a field-proven, step-by-step protocol, and discuss the critical role of this synthetic strategy in generating compound libraries for drug development and structure-activity relationship (SAR) studies.

Introduction: The Significance of the Pyrazole Scaffold

The five-membered heterocyclic pyrazole ring, featuring two adjacent nitrogen atoms, is integral to the function of many therapeutic agents.[2] Its metabolic stability and versatile synthetic accessibility have made it a focal point for drug design.[2] Traditional multi-step syntheses, however, can be time-consuming and inefficient. One-pot, multi-component reactions represent a significant advancement, offering an environmentally friendly and atom-economical pathway to complex molecules from simple precursors in a single reaction vessel.[5][6][7] This guide focuses on the most robust and widely adopted one-pot method for synthesizing 1,5-diphenyl-1H-pyrazoles: the acid-catalyzed cyclocondensation of chalcones (α,β-unsaturated ketones) with phenylhydrazine.[8][9]

Scientific Rationale and Reaction Mechanism

The cornerstone of this synthesis is the reaction between a 1,3-dielectrophilic precursor and a hydrazine.[10] Chalcones, which are readily synthesized from aldehydes and ketones, serve as ideal 1,3-dielectrophiles. The reaction with phenylhydrazine proceeds through a tandem cyclization-dehydrogenation sequence, often via a pyrazoline intermediate, which is oxidized in situ to the stable aromatic pyrazole ring.[10][11][12]

The mechanism involves several key steps:

  • Nucleophilic Attack: The reaction is typically initiated by a Michael-type addition where the terminal nitrogen of phenylhydrazine attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring, a hydroxyl-pyrazoline intermediate.

  • Dehydration: Under acidic conditions, the hydroxyl group is protonated and eliminated as a water molecule, yielding a 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate.[13]

  • Oxidation: The pyrazoline intermediate undergoes a subsequent in situ oxidation to introduce a second double bond, resulting in the formation of the thermodynamically stable aromatic pyrazole ring.[10][14] The oxidant can be atmospheric oxygen, especially during prolonged reflux, or an added oxidizing agent.[14]

G Figure 1: Reaction Mechanism for Pyrazole Synthesis cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Chalcone Chalcone (α,β-Unsaturated Ketone) Michael_Addition Michael Addition Chalcone->Michael_Addition + Phenylhydrazine Hydrazine Phenylhydrazine Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Forms Intermediate A Dehydration Dehydration Cyclization->Dehydration Forms Pyrazoline Intermediate B Oxidation In Situ Oxidation Dehydration->Oxidation Pyrazole This compound Oxidation->Pyrazole

Caption: Figure 1: Reaction Mechanism for Pyrazole Synthesis.

Experimental Workflow and Protocol Visualization

The following diagram outlines the comprehensive workflow for the synthesis, from initial setup to final product characterization. This systematic approach ensures reproducibility and high purity of the final compounds.

Caption: Figure 2: Experimental Synthesis Workflow.

Detailed One-Pot Synthesis Protocol

This protocol describes a general and highly reliable method for synthesizing this compound derivatives from chalcones.

Materials & Equipment:

  • Chemicals: Substituted Chalcone (1.0 mmol), Phenylhydrazine (1.2 mmol), Glacial Acetic Acid (15 mL), Ethanol, Deionized Water, Ice.

  • Equipment: 100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer with hot plate, Beakers, Buchner funnel, Vacuum filtration apparatus, TLC plates (Silica gel 60 F254), Capillary tubes.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine the substituted chalcone (1.0 mmol, 1.0 eq) and phenylhydrazine (1.2 mmol, 1.2 eq).

  • Solvent and Catalyst Addition: Add 15 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the catalyst for the cyclization and dehydration steps.[8]

  • Reflux: Attach a reflux condenser to the flask and place it on a magnetic stirrer hot plate. Heat the mixture to reflux and maintain it for 6-8 hours.[8]

  • Monitoring the Reaction: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC).[8][15] Use a suitable eluent system, such as ethyl acetate:n-hexane (2:8), to check for the consumption of the starting chalcone.

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid several times with cold water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure this compound derivative.[8]

  • Drying and Characterization: Dry the purified crystals under vacuum. The final product's structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15][16]

Data Presentation: Substrate Scope and Efficiency

The described one-pot protocol is versatile and accommodates a wide range of substituents on the chalcone backbone, leading to a library of pyrazole derivatives in good to excellent yields.

EntryChalcone Substituent (R)Catalyst / ConditionsTime (h)Yield (%)Reference
1HGlacial Acetic Acid / Reflux6~85[8]
24-ClGlacial Acetic Acid / Reflux8~88[8]
34-OCH₃Glacial Acetic Acid / Reflux7~90[8]
4HNi-based catalyst / EtOH / RT392[5][7]
54-NO₂Pd/C/K-10 / Microwave0.585[11][12]

Applications in Drug Discovery and Development

The this compound scaffold is a key pharmacophore in modern drug discovery. The ability to rapidly synthesize a diverse array of these derivatives using the one-pot method is invaluable for exploring structure-activity relationships (SAR).

  • Anticancer Agents: Many pyrazole derivatives have been developed as potent anticancer agents, targeting various mechanisms within cancer cells.[1][3]

  • Anti-inflammatory Drugs: The pyrazole moiety is famously present in COX-2 inhibitors like Celecoxib, which are used to treat inflammation and pain.[4] The synthesis method allows for the creation of novel analogues with potentially improved efficacy and safety profiles.

  • Antidiabetic Agents: Certain 1,3-diphenyl-1H-pyrazole derivatives have been identified as potent PPARγ partial agonists, showing promise for the treatment of type 2 diabetes.[17]

  • Neurotherapeutics: Pyrazole derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), an important target for treating neurodegenerative diseases like Parkinson's and depression.[3][4]

This efficient synthetic protocol empowers researchers to quickly generate and screen compound libraries, significantly accelerating the preclinical drug discovery process.

References

Application Notes and Protocols: The 1,5-Diphenyl-1H-pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 1,5-diphenyl-1H-pyrazole scaffold. This document delves into the synthetic versatility, significant biological applications, and key structure-activity relationships (SAR) of this important heterocyclic motif. The protocols provided herein are designed to be self-validating, with causal explanations for experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[2][3] The presence of the pyrazole nucleus in a range of FDA-approved drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil, underscores its therapeutic importance.[4][5]

The this compound substitution pattern, in particular, offers a rigid, planar core that allows for precise spatial orientation of appended functional groups. This structural rigidity is crucial for achieving high-affinity interactions with biological targets. Furthermore, the two phenyl rings provide ample opportunities for synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore the synthesis of this core structure and its derivatization to create potent and selective modulators of various biological pathways.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the phenyl rings.

Method 1: Cyclocondensation of Chalcones with Phenylhydrazine

This is one of the most common and straightforward methods for synthesizing 1,5-diphenyl-1H-pyrazoles. The reaction proceeds via the cyclocondensation of a chalcone (1,3-diphenylprop-2-en-1-one) with phenylhydrazine.[5]

Materials:

  • Chalcone (1,3-diphenylprop-2-en-1-one)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Crushed Ice

  • Sodium Carbonate solution (saturated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve chalcone (1 mmol) in glacial acetic acid (20 mL).

  • To this solution, add phenylhydrazine (1.2 mmol).

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2 v/v).[5]

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated solution of sodium carbonate until the effervescence ceases.

  • The precipitate formed is the crude this compound.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and an acid catalyst, facilitating the initial Michael addition of the hydrazine to the chalcone and the subsequent cyclization and dehydration steps.

  • Reflux: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Neutralization with Sodium Carbonate: Acetic acid is neutralized to facilitate the precipitation of the basic pyrazole product.

Method 2: Knorr Pyrazole Synthesis

The Knorr synthesis is a classic method for pyrazole formation, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[4][6] For this compound, the required 1,3-dicarbonyl is 1,3-diphenylpropane-1,3-dione.

Materials:

  • 1,3-Diphenylpropane-1,3-dione

  • Phenylhydrazine

  • Ethanol

  • Catalytic amount of a strong acid (e.g., HCl or H₂SO₄)

Procedure:

  • Dissolve 1,3-diphenylpropane-1,3-dione (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add phenylhydrazine (1 mmol) to the solution.

  • Add a catalytic amount (1-2 drops) of concentrated hydrochloric acid.

  • Reflux the mixture for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

Causality Behind Experimental Choices:

  • 1,3-Dicarbonyl Compound: Provides the C-C-C backbone of the pyrazole ring.

  • Acid Catalyst: Protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine.[2]

  • Ethanol: A common protic solvent that is suitable for this type of condensation reaction.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the development of a wide range of therapeutic agents. Below are detailed application notes for some of the most significant areas.

Anti-inflammatory Agents: COX-2 Inhibitors

The most prominent example of a drug featuring the 1,5-diarylpyrazole scaffold is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[7] The COX enzyme converts arachidonic acid into prostaglandins, which are key mediators of inflammation.[8] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is induced during inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[8]

The 1,5-diarylpyrazole scaffold in Celecoxib and its analogues fits snugly into the active site of the COX-2 enzyme. The trifluoromethyl group on the pyrazole ring and the sulfonamide moiety on one of the phenyl rings are crucial for selective binding to COX-2 over COX-1.[7][9]

PositionSubstitutionEffect on COX-2 InhibitionReference
Pyrazole C3 CF₃Potent and selective inhibition[7]
Pyrazole C4 HOptimal for activity[10]
N1-Phenyl p-SO₂NH₂Essential for COX-2 selectivity[7]
C5-Phenyl p-CH₃Enhances potency[7]

This protocol provides a general method for assessing the inhibitory activity of synthesized this compound derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Prostaglandin E₂ (PGE₂) EIA kit

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).

Data Interpretation: A compound with a low IC₅₀ for COX-2 and a high IC₅₀ for COX-1 is considered a selective COX-2 inhibitor. The selectivity index (SI) can be calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.[9]

Anticancer Agents: Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. The this compound scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors.

Many this compound-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway that promotes cell proliferation and survival. The specific kinase targeted depends on the substitution pattern on the pyrazole scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Pyrazole This compound Kinase Inhibitor Pyrazole->RAF Inhibition Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: RAF-MEK-ERK signaling pathway and inhibition by a pyrazole-based kinase inhibitor.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with test compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Antidepressant Agents: Targeting Acid Sphingomyelinase (ASM)

Recent studies have highlighted the potential of this compound derivatives as novel antidepressant agents through the inhibition of acid sphingomyelinase (ASM).[14] ASM is an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide. Elevated ASM activity and ceramide levels have been implicated in the pathophysiology of depression.

A recently developed 1,5-diphenyl-pyrazole analogue, compound 46 , exhibited potent ASM inhibitory activity (IC₅₀ = 0.87 µM) and demonstrated significant antidepressant effects in preclinical models.[14] The proposed mechanism involves the reduction of ceramide levels, leading to increased expression of brain-derived neurotrophic factor (BDNF), reduced apoptosis, and decreased neuroinflammation.[14]

Conclusion

The this compound scaffold is a highly versatile and valuable platform in medicinal chemistry. Its straightforward synthesis and the ease of functionalization of the phenyl rings allow for the creation of large and diverse compound libraries for high-throughput screening. The proven success of this scaffold in developing drugs for a range of diseases, including inflammation, cancer, and depression, ensures that it will remain a focus of drug discovery efforts for the foreseeable future. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this privileged scaffold in their own drug development programs.

References

Application of 1,5-Diphenyl-1H-pyrazole in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Diphenyl-1H-pyrazole Scaffold as a Privileged Structure in Oncology

The pursuit of novel molecular scaffolds that can serve as templates for the development of effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the heterocyclic compounds that have garnered significant attention, the this compound moiety stands out as a "privileged structure." Its inherent chemical stability, synthetic accessibility, and, most importantly, its ability to interact with a diverse range of biological targets implicated in carcinogenesis make it a highly attractive framework for anticancer drug discovery.[1][2][3]

Derivatives of this compound have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are often dysregulated in cancer.[4][5] Notably, this scaffold is a core component of several well-known therapeutic agents, including the selective COX-2 inhibitor Celecoxib, which has also been investigated for its anticancer properties.[6][7] The structural versatility of the this compound core allows for the strategic introduction of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells.[8][9]

This comprehensive guide provides an in-depth exploration of the application of this compound in anticancer drug discovery. It is designed to equip researchers, scientists, and drug development professionals with a robust understanding of the synthesis, biological evaluation, and mechanistic underpinnings of this important class of compounds. We will delve into detailed, field-proven protocols for the synthesis of key intermediates and final compounds, as well as for the critical biological assays required to assess their anticancer potential.

I. Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is typically achieved through multi-step reaction sequences. A common and efficient approach involves the initial synthesis of a chalcone intermediate, followed by cyclization with a hydrazine derivative.

Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone system of chalcones, which are key precursors for pyrazole synthesis.[10][11][12][13]

Principle: This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens. The reaction proceeds via an aldol condensation followed by spontaneous dehydration to yield the thermodynamically stable chalcone.[10]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in 30-50 mL of ethanol. Stir the mixture at room temperature until a homogenous solution is formed.

  • Initiation of Condensation: Cool the reaction mixture in an ice bath with continuous stirring. Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature is maintained below 25°C.

  • Reaction Progression: After the complete addition of the NaOH solution, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is deemed complete, pour the reaction mixture into a beaker containing approximately 200 g of crushed ice. Acidify the mixture with dilute HCl until a neutral pH is achieved. This will cause the chalcone product to precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove any inorganic impurities. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[10]

Protocol 2: Synthesis of this compound from a Chalcone Intermediate

Principle: The pyrazole ring is formed through the cyclization of the chalcone intermediate with a substituted hydrazine. The use of phenylhydrazine will result in the desired this compound scaffold.

Materials:

  • Synthesized Chalcone (1.0 eq)

  • Phenylhydrazine (or substituted phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Reflux condenser

  • Heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (e.g., 5 mmol) in ethanol (20-30 mL).

  • Addition of Reagents: To this solution, add phenylhydrazine (e.g., 5.5 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Cyclization Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

  • Product Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The pyrazole product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound derivative.

II. Biological Evaluation of this compound Derivatives

A critical aspect of anticancer drug discovery is the rigorous biological evaluation of synthesized compounds. This involves a battery of in vitro assays to determine their cytotoxic and mechanistic effects on cancer cells.

Protocol 3: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][5][14][15]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that can convert the yellow MTT tetrazolium salt into a purple formazan product.[3][15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. After the overnight incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.[14]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[1] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8][9][16][17]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][16]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat the cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours). Harvest the cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6] The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 5: Cell Cycle Analysis using Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21][22]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[19]

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated.[20]

III. Mechanistic Insights and Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways that are crucial for cancer cell survival and proliferation.

A. Induction of Apoptosis

Many this compound compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][23][24][25][26] The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[4][24]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 1,5-Diphenylpyrazole 1,5-Diphenylpyrazole Mitochondrion Mitochondrion 1,5-Diphenylpyrazole->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

B. Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer.[2][27][28][29][30] this compound derivatives have been shown to induce cell cycle arrest at various checkpoints, most commonly at the G1/S or G2/M transitions. This prevents the cancer cells from progressing through the cell cycle and undergoing division.

Cell_Cycle_Arrest G1 G1 G1/S Checkpoint G1/S Checkpoint G1->G1/S Checkpoint S S G2 G2 S->G2 G2/M Checkpoint G2/M Checkpoint G2->G2/M Checkpoint M M M->G1 1,5-Diphenylpyrazole 1,5-Diphenylpyrazole 1,5-Diphenylpyrazole->G1/S Checkpoint Arrest 1,5-Diphenylpyrazole->G2/M Checkpoint Arrest G1/S Checkpoint->S G2/M Checkpoint->M

Caption: Cell Cycle Arrest by 1,5-Diphenylpyrazole Derivatives.

C. Inhibition of Kinase Signaling

Many this compound derivatives function as inhibitors of various protein kinases that are critical for cancer cell growth and survival. These include, but are not limited to, Cyclooxygenase-2 (COX-2), Akt, and Aurora kinases.[16] Inhibition of these kinases can disrupt downstream signaling pathways, leading to reduced proliferation and increased apoptosis. The PI3K/Akt pathway is a key signaling cascade that is frequently hyperactivated in cancer, and its inhibition is a major therapeutic strategy.[31][32][33][34][35]

Kinase_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival 1,5-Diphenylpyrazole 1,5-Diphenylpyrazole 1,5-Diphenylpyrazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

IV. Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, as represented by their IC50 values.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6b HNO-97 (Oral)10[8]
Compound 6d HNO-97 (Oral)10.56[8]
Compound 4d MCF-7 (Breast)29.5 µg/mL[31]
Compound 11 HepG-2 (Liver)4.42 ± 0.59[31]
Compound 20 HCT-116 (Colon)11.05 ± 0.95[31]
Compound 23 MCF-7 (Breast)6.25 ± 0.68[31]
Compound 24 HepG-2 (Liver)5.31 ± 0.52[31]
Compound 4f MCF-7 (Breast)More potent than Celecoxib[9]
PTA-1 MDA-MB-231 (Breast)Low micromolar range[18]
L2 (3,5-diphenyl-1H-pyrazole) CFPAC-1 (Pancreatic)61.7 ± 4.9[1]
L3 MCF-7 (Breast)81.48 ± 0.89[1]
Compound T3 A549 (Lung)40.14[36]
Compound T5 HepG2 (Liver)60.95[36]
Compound 9 A549, MCF-7, HeLa0.83-1.81[4]
Compound 17 A549, MCF-7, HeLa0.83-1.81[4]
Compound 28 A549, MCF-7, HeLa0.83-1.81[4]
Compound 5b K562 (Leukemia)0.021[3]
Compound 5b A549 (Lung)0.69[3]
Compound 5b MCF-7 (Breast)1.7[3]

V. Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a versatile and potent framework in the landscape of anticancer drug discovery. The synthetic tractability of this core allows for extensive structural modifications, leading to the generation of large libraries of compounds with diverse pharmacological profiles. The demonstrated ability of these derivatives to induce apoptosis, trigger cell cycle arrest, and inhibit crucial oncogenic signaling pathways underscores their therapeutic potential.

Future research in this area should focus on several key aspects. Firstly, the exploration of novel and more efficient synthetic routes will be crucial for accessing a wider chemical space of this compound derivatives. Secondly, a deeper understanding of the structure-activity relationships (SAR) will guide the rational design of next-generation compounds with enhanced potency and selectivity. This will involve the use of computational modeling and molecular docking studies to predict the interactions of these compounds with their biological targets. Furthermore, the investigation of combination therapies, where this compound derivatives are used in conjunction with existing chemotherapeutic agents, may offer synergistic effects and overcome drug resistance.

VI. References

  • Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(13), 967-983. --INVALID-LINK--

  • Eweas, A. F., et al. (2022). Molecular modeling and synthesis of new 1,5-diphenylpyrazoles as breast cancer cell growth inhibitors. ResearchGate. --INVALID-LINK--

  • Abdelhaleem, E. F., et al. (2022). Recent advances in the development of celecoxib analogs as anticancer agents: A review. Archiv der Pharmazie, 355(12), e2200326. --INVALID-LINK--

  • Leland, P. A., & O'Farrell, P. H. (1997). The cell cycle and cancer. Proceedings of the National Academy of Sciences, 94(13), 6531-6535. --INVALID-LINK--

  • Khalil, O. M., et al. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Medicinal Chemistry, 18(7), 824-840. --INVALID-LINK--

  • Al-Osta, M. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. --INVALID-LINK--

  • Mphahane, N., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(12), 8245-8254. --INVALID-LINK--

  • Saeed, A., et al. (2022). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 27(7), 2299. --INVALID-LINK--

  • Hassan, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. --INVALID-LINK--

  • Dana-Farber Cancer Institute. (2023). What is the Cell Cycle and How Is It Related to Cancer? --INVALID-LINK--

  • Nguyen, T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(4), 3647-3661. --INVALID-LINK--

  • ResearchGate. (n.d.). Schematic representation of the apoptotic signaling pathways. --INVALID-LINK--

  • Reddy, T. S., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 101, 615-628. --INVALID-LINK--

  • Khan Academy. (n.d.). Cancer and the cell cycle. --INVALID-LINK--

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation. --INVALID-LINK--

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. --INVALID-LINK--

  • Clinician.com. (n.d.). Cell Cycle Regulation, Checkpoints, and Cancer. --INVALID-LINK--

  • Saeed, A., et al. (2022). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. MDPI. --INVALID-LINK--

  • Scilit. (n.d.). Drug discovery approaches targeting the PI3K/Akt pathway in cancer. --INVALID-LINK--

  • Wang, L., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(10), 18694-18708. --INVALID-LINK--

  • ATCC. (n.d.). MTT Cell Proliferation Assay. --INVALID-LINK--

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. --INVALID-LINK--

  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. --INVALID-LINK--

  • Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? --INVALID-LINK--

  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. --INVALID-LINK--

  • Recent Patents on Anti-Cancer Drug Discovery. (n.d.). Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. --INVALID-LINK--

  • YouTube. (2020). Cell Cycle Analysis by Flow Cytometry. --INVALID-LINK--

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Exploiting the PI3K/AKT pathway for cancer drug discovery. --INVALID-LINK--

  • Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. --INVALID-LINK--

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. --INVALID-LINK--

  • Cell Signaling Technology. (n.d.). Regulation of Apoptosis. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Intrinsic and Extrinsic Pathways of Apoptosis. --INVALID-LINK--

  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of chalcone by Claisen-Schmidt condensation. --INVALID-LINK--

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). --INVALID-LINK--

  • ResearchGate. (n.d.). Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). --INVALID-LINK--

  • MDPI. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. --INVALID-LINK--

  • Springer Protocols. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. --INVALID-LINK--

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. --INVALID-LINK--

References

Application Notes and Protocols for 1,5-Diphenyl-1H-pyrazole Derivatives as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and immunology.

Introduction: The Promise of Pyrazole Scaffolds in Inflammation Therapy

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of 1,5-diphenyl-1H-pyrazole derivatives are primarily attributed to their ability to modulate multiple key signaling pathways involved in the inflammatory cascade. Understanding these mechanisms is crucial for rational drug design and the interpretation of biological data.

Inhibition of Cyclooxygenase (COX) Enzymes

A predominant mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6][7][8] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[9] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a key strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][10] Several this compound derivatives have demonstrated high selectivity for COX-2.[11]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrazole_Derivatives This compound Derivatives Pyrazole_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Lipoxygenase (LOX) Inhibition

In addition to the COX pathway, the lipoxygenase (LOX) pathway also plays a critical role in inflammation by converting arachidonic acid into leukotrienes.[9][12] Leukotrienes are potent chemoattractants and mediators of vascular permeability. Some pyrazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), the key enzyme in leukotriene biosynthesis.[12] Dual inhibition of both COX-2 and 5-LOX is a particularly attractive therapeutic strategy, as it can provide broader anti-inflammatory effects.[5][13]

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14][15] The inhibition of NF-κB activation is a key target for anti-inflammatory drug development. Several studies have demonstrated that pyrazole derivatives can suppress the NF-κB signaling pathway, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[14][15][16]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IkB_NFkB IκB-α / NF-κB Complex p_IkB p-IκB-α IkB_NFkB->p_IkB Ubiquitination & Degradation IKK IKK IKK->IkB_NFkB Phosphorylates IκB-α NFkB_active Active NF-κB p_IkB->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation Pyrazole_Derivatives This compound Derivatives Pyrazole_Derivatives->IKK Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nucleus->Proinflammatory_Genes Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Synthesis of this compound Derivatives: A General Protocol

The synthesis of this compound derivatives is often achieved through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a substituted hydrazine.[9][17] A common and efficient method involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) with phenylhydrazine.

Experimental Protocol: Synthesis of a Representative this compound Derivative

Synthesis_Workflow Chalcone Substituted Chalcone Reaction Reaction (e.g., Ethanol, Acetic Acid) Chalcone->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Derivative Purification->Pure_Product Characterization Characterization (NMR, MS, IR) Pure_Product->Characterization Final_Compound Final Compound Characterization->Final_Compound

Caption: General workflow for the synthesis of this compound derivatives.

Materials and Reagents:

  • Substituted chalcone (1.0 eq)

  • Phenylhydrazine hydrochloride (1.2 eq)

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate (optional, as a base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Reagents: Add phenylhydrazine hydrochloride to the solution. If required, a base like sodium acetate can be added to neutralize the hydrochloride salt.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[13][18]

Biological Evaluation: In Vitro and In Vivo Assays

A systematic evaluation of the anti-inflammatory activity of the synthesized this compound derivatives is essential. This involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Anti-inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Principle: This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (ovine COX-1 or human recombinant COX-2).

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at a specific wavelength to determine the rate of reaction.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[5][11]

2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Principle: This assay determines the inhibitory effect of the compounds on the activity of 5-LOX, typically using soybean lipoxygenase as a model due to its homology with the mammalian enzyme.[9]

  • Protocol:

    • Prepare a reaction mixture containing borate buffer, soybean lipoxygenase solution, and the test compound.

    • Pre-incubate the mixture at room temperature.

    • Initiate the reaction by adding linoleic acid (substrate).

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • Calculate the percentage of inhibition and the IC₅₀ value.

3. Nitric Oxide (NO) Production in LPS-stimulated Macrophages:

  • Principle: This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5][19]

  • Protocol:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Treat the cells with the test compounds at various concentrations for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • Determine the IC₅₀ value for NO production inhibition.

4. Cytokine Production Assay (TNF-α, IL-6, IL-1β):

  • Principle: This assay quantifies the effect of the compounds on the production of pro-inflammatory cytokines in LPS-stimulated macrophages or peripheral blood mononuclear cells (PBMCs).

  • Protocol:

    • Follow the same cell culture and treatment protocol as the NO production assay.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-1β using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][16]

    • Calculate the percentage of cytokine inhibition and the IC₅₀ values.

In Vitro Assay Target Typical IC₅₀ Range for Active Compounds (µM) Reference Drug
COX-2 InhibitionCOX-2 Enzyme0.04 - 10Celecoxib[6][8]
5-LOX Inhibition5-LOX Enzyme1 - 50Zileuton[12][19]
NO ProductioniNOS5 - 100L-NAME
TNF-α ProductionTNF-α Release1 - 50Dexamethasone
IL-6 ProductionIL-6 Release1 - 50Dexamethasone
In Vivo Anti-inflammatory Assays

1. Carrageenan-Induced Paw Edema in Rats:

  • Principle: This is a widely used acute inflammation model to evaluate the anti-inflammatory activity of new compounds.[1][8][13]

  • Protocol:

    • Administer the test compound or vehicle orally or intraperitoneally to rats.

    • After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

2. Cotton Pellet-Induced Granuloma in Rats:

  • Principle: This model is used to assess the effect of compounds on the proliferative phase of inflammation.[13]

  • Protocol:

    • Implant sterile cotton pellets subcutaneously in the dorsal region of anesthetized rats.

    • Administer the test compound or vehicle daily for a period of 7 days.

    • On the 8th day, sacrifice the animals, dissect the granulomas, and dry them to a constant weight.

    • The difference between the initial and final weights of the cotton pellets indicates the weight of the granulomatous tissue formed.

    • Calculate the percentage of inhibition of granuloma formation.

In Vivo Model Type of Inflammation Endpoint Typical Dose Range (mg/kg) Reference Drug
Carrageenan-Induced Paw EdemaAcutePaw Volume10 - 100Indomethacin, Diclofenac[8]
Cotton Pellet-Induced GranulomaChronicGranuloma Weight10 - 100Indomethacin, Dexamethasone

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel anti-inflammatory agents. Their ability to target multiple key inflammatory pathways, including COX-2, 5-LOX, and NF-κB, offers the potential for broad-spectrum anti-inflammatory activity with improved safety profiles. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting detailed pharmacokinetic and toxicological studies to identify lead candidates for further preclinical and clinical development.

References

Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Activity of 1,5-Diphenyl-1H-pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,5-Diphenyl-1H-pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among the vast array of pyrazole derivatives, the this compound scaffold has emerged as a particularly promising pharmacophore, exhibiting a wide spectrum of biological activities, including antimicrobial and antifungal properties.[3][4][5][6] The growing threat of multidrug-resistant microbial and fungal infections necessitates the exploration of novel chemical entities, and 1,5-Diphenyl-1H-pyrazoles represent a fertile ground for the development of next-generation anti-infective agents.[7]

These compounds' biological activity is often attributed to their unique three-dimensional structure, which allows for diverse interactions with biological targets. The lipophilic nature of the phenyl rings can facilitate membrane translocation, a critical step in reaching intracellular targets. Furthermore, the pyrazole core can participate in hydrogen bonding and other non-covalent interactions, contributing to target binding affinity. Several studies have highlighted the potential of pyrazole derivatives to act as inhibitors of essential microbial enzymes, such as DNA gyrase, or to disrupt cell wall integrity.[8]

This comprehensive guide provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals engaged in the evaluation of the antimicrobial and antifungal efficacy of this compound compounds. The methodologies outlined herein are grounded in established standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of reproducible and reliable data.[9]

Part 1: Synthesis and Characterization

A common and effective method for synthesizing this compound derivatives involves the cyclization of substituted chalcones with hydrazine hydrate.[10]

General Synthesis Protocol for this compound Derivatives
  • Chalcone Synthesis: Equimolar amounts of an appropriate acetophenone and benzaldehyde are dissolved in a suitable solvent, such as ethanol. A catalytic amount of a strong base (e.g., NaOH or KOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC). The resulting chalcone is then precipitated, filtered, and purified by recrystallization.

  • Pyrazole Formation: The synthesized chalcone (1 equivalent) is dissolved in a high-boiling point solvent like glacial acetic acid or ethanol.[11] Phenylhydrazine (1.1 equivalents) is added, and the reaction mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid, the crude this compound derivative, is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol).

  • Characterization: The structure of the synthesized compounds should be unequivocally confirmed using modern analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

    • Elemental Analysis: To determine the elemental composition of the compound.

Part 2: In Vitro Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is a fundamental step in evaluating the potential of novel compounds.[12] The primary objective is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Protocol 2.1: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for quantitative AST and is considered a gold standard.[13][15][16] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Materials:

  • Sterile 96-well microtiter plates

  • Test this compound compounds

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent for dissolving test compounds (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of This compound (in DMSO) C Prepare serial dilutions of the test compound A->C B Prepare standardized microbial inoculum (0.5 McFarland) E Inoculate wells with microbial suspension B->E D Dispense broth and compound dilutions into 96-well plate C->D D->E G Incubate plate at appropriate temperature and duration E->G F Include growth and sterility controls F->G H Visually inspect for turbidity to determine MIC G->H

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Procedure:

  • Preparation of Test Compound Stock Solution: Due to the hydrophobic nature of this compound compounds, a water-miscible organic solvent like DMSO is typically required for initial dissolution. Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO.

  • Preparation of Inoculum: From a fresh culture (18-24 hours old), select several colonies of the test microorganism.[17] Suspend the colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[18] Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[18]

  • Broth Microdilution Procedure: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. b. Add an appropriate volume of the stock solution of the test compound to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.[13] c. The final 100 µL from the last dilution well is typically discarded. d. Set up control wells:

    • Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no test compound).
    • Sterility Control: 200 µL of sterile broth only. e. Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration:

    • Bacteria: 35-37°C for 16-20 hours.[18]

    • Yeasts: 35°C for 24 hours.[14]

    • Molds: 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.[14]

  • Reading and Interpreting Results: The MIC is the lowest concentration of the this compound compound that completely inhibits the visible growth of the microorganism.[13] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2.2: Disk Diffusion Method for Qualitative Screening

The disk diffusion method is a simple, qualitative technique to screen for antimicrobial activity.[13] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the test microorganism.

Materials:

  • Sterile paper disks (6 mm diameter)

  • Test this compound compounds dissolved in a volatile solvent (e.g., acetone, methanol)

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic disks

  • Sterile swabs

  • Incubator

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare standardized microbial inoculum (0.5 McFarland) C Inoculate agar plate with microbial suspension using a sterile swab A->C B Impregnate sterile paper disks with test compound solution D Place impregnated disks on the agar surface B->D C->D F Incubate plate at appropriate temperature and duration D->F E Include positive control disk E->F G Measure the diameter of the zone of inhibition F->G

Caption: Workflow for the disk diffusion assay.

Step-by-Step Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum as described in Protocol 2.1.

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform growth.[17]

  • Preparation and Application of Disks: a. Dissolve the this compound compound in a suitable volatile solvent. b. Aseptically apply a known volume (e.g., 10-20 µL) of the compound solution onto a sterile paper disk and allow the solvent to evaporate completely. c. Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure complete contact. d. Place a standard antibiotic disk as a positive control.

  • Incubation: Invert the plates and incubate under the same conditions as for the broth microdilution method.

  • Reading and Interpreting Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[17] A larger zone of inhibition generally indicates greater antimicrobial activity.

Part 3: Data Presentation and Interpretation

The results of the antimicrobial and antifungal susceptibility testing should be presented clearly and concisely.

Table 1: Example MIC Data for this compound Derivatives

CompoundTest OrganismMIC (µg/mL)
Compound A Staphylococcus aureus ATCC 292138
Escherichia coli ATCC 2592216
Candida albicans ATCC 900284
Compound B Staphylococcus aureus ATCC 29213>64
Escherichia coli ATCC 2592232
Candida albicans ATCC 9002816
Ciprofloxacin Staphylococcus aureus ATCC 292130.5
Escherichia coli ATCC 259220.25
Fluconazole Candida albicans ATCC 900281

Interpretation:

  • MIC Values: Lower MIC values indicate higher potency of the compound against the specific microorganism.

  • Spectrum of Activity: The range of microorganisms inhibited by the compound defines its spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).

  • Comparison to Controls: The activity of the test compounds should be compared to that of standard antibiotics to gauge their relative efficacy.

Part 4: Potential Mechanisms of Action

While detailed mechanistic studies are beyond the scope of these initial screening protocols, understanding the potential mechanisms of action of pyrazole compounds can guide further research. Some reported mechanisms for pyrazole-containing antimicrobials include:

  • Inhibition of DNA Gyrase: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[1][8]

  • Disruption of Cell Wall/Membrane Integrity: Certain pyrazole compounds can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell death.[8]

  • Inhibition of Protein Synthesis: Some pyrazole-containing molecules have been found to bind to the bacterial ribosome and inhibit protein synthesis.[8]

Investigating the Mechanism of Action:

Mechanism_Investigation A Initial Screening (MIC, Disk Diffusion) B Time-Kill Kinetics Assay A->B Follow-up studies C Cell Membrane Permeability Assay A->C Follow-up studies D DNA Gyrase Inhibition Assay A->D Follow-up studies E Protein Synthesis Inhibition Assay A->E Follow-up studies F Elucidation of Mechanism of Action B->F C->F D->F E->F

Caption: Potential follow-up studies to elucidate the mechanism of action.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel antimicrobial and antifungal agents. The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of these compounds. By adhering to standardized methodologies and carefully interpreting the generated data, researchers can effectively identify promising lead candidates for further development in the fight against infectious diseases.

References

Application Note: A Comprehensive Protocol for the Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 1,5-Diphenyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic scaffold in medicinal chemistry and materials science. Pyrazole derivatives are integral to numerous pharmacologically active agents, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The protocol herein employs the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic systems.[3][4] The synthesis proceeds in two primary stages: the initial formation of an acetophenone phenylhydrazone intermediate, followed by a one-pot cyclization and formylation using the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide). This guide offers a step-by-step methodology, mechanistic insights, characterization data, and expert commentary to ensure successful and reproducible synthesis.

Introduction and Scientific Background

The pyrazole nucleus is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][5] Specifically, 1,5-diphenyl substituted pyrazoles are key building blocks for synthesizing compounds with applications as anti-inflammatory agents, mPGES-1 inhibitors, and antibacterial drugs.[5][6][7] The introduction of a carbaldehyde group at the C4 position of the pyrazole ring provides a versatile chemical handle for further molecular elaboration and diversity-oriented synthesis, making this compound-4-carbaldehyde a highly sought-after intermediate.[8]

The chosen synthetic strategy, the Vilsmeier-Haack reaction, is a classic and powerful tool in organic synthesis.[9] It facilitates the introduction of a formyl group (-CHO) onto activated aromatic and heterocyclic rings.[4][10] The reaction's power lies in its use of a mild electrophile, the Vilsmeier reagent, which is generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[11] When applied to hydrazones, the Vilsmeier-Haack conditions ingeniously effect a tandem reaction involving cyclization to form the pyrazole ring and subsequent formylation at the electron-rich C4 position.[3][6]

Reaction Mechanism: The Vilsmeier-Haack Cyclization-Formylation

The synthesis of this compound-4-carbaldehyde from an acetophenone phenylhydrazone intermediate is a sophisticated application of the Vilsmeier-Haack reaction. The mechanism can be dissected into several key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong Lewis acid, activates the carbonyl oxygen of DMF. A subsequent nucleophilic attack by the chloride ion and elimination of a phosphate derivative generates the electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[10]

  • Initial Electrophilic Attack: The hydrazone intermediate attacks the Vilsmeier reagent, leading to the formation of a new C-C bond.

  • Cyclization: An intramolecular electrophilic attack by the iminium carbon onto the phenyl ring derived from the acetophenone moiety, followed by deprotonation, forms the dihydropyrazole ring.

  • Aromatization and Formylation: Elimination of dimethylamine leads to the aromatization of the pyrazole ring. A second molecule of the Vilsmeier reagent then attacks the electron-rich C4 position of the newly formed this compound.

  • Hydrolysis: The final step occurs during the aqueous workup, where the iminium salt intermediate at the C4 position is hydrolyzed to yield the target aldehyde, this compound-4-carbaldehyde.[3]

G cluster_0 Part A: Vilsmeier Reagent Formation cluster_1 Part B: Pyrazole Synthesis & Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Hydrazone Acetophenone Phenylhydrazone Vilsmeier_Reagent->Hydrazone Pyrazole This compound Vilsmeier_Reagent->Pyrazole Intermediate1 Iminium Adduct Hydrazone->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate2->Pyrazole Aromatization Formylated_Intermediate Formylated Iminium Salt Pyrazole->Formylated_Intermediate + Vilsmeier Reagent Final_Product This compound-4-carbaldehyde Formylated_Intermediate->Final_Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis)

Caption: Reaction mechanism workflow for Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the hydrazone precursor and its subsequent conversion to the final product.

Part A: Synthesis of N'-(1-phenylethylidene)phenylhydrazine (Intermediate I)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq) and ethanol (50 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (1.05 eq) dropwise to the solution. A catalytic amount of glacial acetic acid (2-3 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield the hydrazone intermediate as a crystalline solid.

Part B: Synthesis of this compound-4-carbaldehyde (Final Product)

Safety Note: This procedure involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Vilsmeier Reagent Preparation: In a three-neck 250 mL round-bottom flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 10 eq). Cool the flask in an ice-salt bath to 0 °C.

  • POCl₃ Addition: Add phosphorus oxychloride (POCl₃, 4 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Hydrazone Addition: Dissolve the N'-(1-phenylethylidene)phenylhydrazine (Intermediate I, 1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 6-8 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a beaker containing 500 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8. A solid precipitate will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound-4-carbaldehyde as a pale yellow or white solid.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
AcetophenoneReagent Grade, ≥98%Sigma-Aldrich, Acros Organics
PhenylhydrazineReagent Grade, ≥97%Sigma-Aldrich, Alfa Aesar
EthanolAnhydrous, 200 proofFisher Scientific
Glacial Acetic AcidACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich, Acros Organics
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich, Alfa Aesar
Sodium BicarbonateACS GradeFisher Scientific
Silica Gel TLC PlatesF254MilliporeSigma
Quantitative Reaction Parameters
ParameterPart A (Hydrazone Synthesis)Part B (Vilsmeier-Haack Reaction)
Stoichiometry
SubstrateAcetophenone (1.0 eq)Hydrazone (1.0 eq)
Reagent 1Phenylhydrazine (1.05 eq)DMF (10 eq)
Reagent 2Acetic Acid (catalytic)POCl₃ (4 eq)
Conditions
TemperatureReflux (~78 °C)0 °C, then 60-70 °C
Reaction Time2-3 hours6-8 hours
SolventEthanolDMF

Experimental Workflow Visualization

G cluster_A Part A: Hydrazone Synthesis cluster_B Part B: Vilsmeier-Haack Reaction A1 Mix Acetophenone, Phenylhydrazine & EtOH A2 Reflux for 2-3 hours A1->A2 A3 Cool and Precipitate A2->A3 A4 Filter and Dry A3->A4 A_Out Intermediate I (Hydrazone) A4->A_Out B2 Add Intermediate I A_Out->B2 Input for Part B B1 Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B1->B2 B3 Heat at 60-70°C for 6-8 hours B2->B3 B4 Quench on Ice B3->B4 B5 Neutralize with NaHCO₃ B4->B5 B6 Filter and Wash B5->B6 B7 Recrystallize from EtOH B6->B7 B_Out Final Product B7->B_Out

Caption: Step-by-step experimental workflow diagram.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound-4-carbaldehyde, the following analytical techniques are recommended:

  • Appearance: Pale yellow or white crystalline solid.

  • Melting Point: 142-146 °C.[12]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.0-10.2 ppm (s, 1H, -CHO).

    • δ 8.2-8.3 ppm (s, 1H, pyrazole-H).

    • δ 7.2-7.9 ppm (m, 10H, Ar-H).[6]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~183 ppm (C=O, aldehyde).

    • δ ~154 ppm (C3-pyrazole).

    • δ ~139 ppm (C5-pyrazole).

    • Signals corresponding to aromatic carbons and the C4 of the pyrazole ring.[6]

  • FT-IR (KBr, cm⁻¹):

    • ~1695 cm⁻¹ (C=O stretch, aldehyde).

    • ~2840, 3060 cm⁻¹ (C-H stretch).

    • ~1600, 1530 cm⁻¹ (C=C and C=N stretch).[6]

  • Mass Spectrometry (ESI-MS):

    • m/z calculated for C₁₆H₁₂N₂O: 248.28.

    • Expected [M+H]⁺: 249.10.

Expert Insights and Troubleshooting

  • Rationale for Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. The use of anhydrous DMF and careful handling of POCl₃ are critical to prevent decomposition of the reagent and ensure high yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. Maintaining a low temperature (0 °C) is crucial to prevent uncontrolled side reactions and degradation. Conversely, the subsequent cyclization-formylation step requires thermal energy to proceed at a reasonable rate.

  • Work-up Procedure: The quenching step of pouring the reaction mixture onto ice must be done carefully and with efficient stirring to dissipate heat and prevent localized boiling of the acidic solution. Neutralization should be performed slowly to control CO₂ evolution if using bicarbonate.

  • Troubleshooting Low Yields:

    • Impure Reagents: Ensure all reagents, especially DMF and POCl₃, are of high purity and anhydrous.

    • Incomplete Reaction: Verify reaction completion with TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature.

    • Hydrolysis of Reagent: Inadequate protection from atmospheric moisture can lead to the degradation of the Vilsmeier reagent. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen).

  • Purification Challenges: If the product does not crystallize easily or contains persistent impurities, column chromatography on silica gel (using a hexane/ethyl acetate gradient) is an effective alternative purification method.

References

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 1,5-Diphenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1,5-Diphenyl-1H-pyrazole. Pyrazole derivatives are a significant class of heterocyclic compounds, widely investigated in pharmaceutical and agrochemical research for their broad spectrum of biological activities.[1] The accurate quantification of these compounds is paramount for quality control, stability testing, and pharmacokinetic studies. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing excellent peak symmetry and resolution. This protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability for researchers, scientists, and drug development professionals.[2]

Introduction: The Rationale for a Dedicated HPLC Method

This compound (C₁₅H₁₂N₂) is an aromatic heterocyclic compound featuring a pyrazole core with phenyl substitutions at the N1 and C5 positions.[3] This structural motif is a key pharmacophore in many biologically active molecules.[1] The development of a specific and validated analytical method is a critical step in the lifecycle of any potential drug candidate or chemical entity. It ensures the integrity of data in various stages, from synthesis verification and purity assessment to formulation analysis and metabolic studies.

The selection of RP-HPLC is predicated on the physicochemical properties of this compound. Its aromatic nature and moderate solubility in organic solvents make it an ideal candidate for separation on a non-polar stationary phase like C18.[3] The method described herein is designed to be simple, rapid, and easily transferable between laboratories, providing a foundational tool for any research involving this compound.

Chromatographic Method Development: A Causality-Driven Approach

The primary objective was to develop a method that yields a sharp, symmetrical, and well-resolved peak for this compound in a reasonable runtime. The following choices were made based on established chromatographic principles and empirical data from related pyrazole structures.

  • Column Selection: A C18 column was chosen as the stationary phase. The hydrophobic interactions between the two phenyl groups of the analyte and the C18 alkyl chains provide strong retention and effective separation from polar impurities. An Eclipse XDB C18 column is recommended for its high-purity silica and excellent peak shape for basic compounds.

  • Mobile Phase Composition: A binary mixture of acetonitrile (ACN) and water was selected. ACN is a preferred organic modifier due to its low viscosity and UV transparency. An isocratic elution is employed for its simplicity and robustness. A starting composition of Acetonitrile:Water (70:30, v/v) is proposed, which should provide adequate retention and elution. A small amount of Trifluoroacetic Acid (TFA) (0.1%) can be added to the aqueous phase to improve peak shape by minimizing silanol interactions on the stationary phase.

  • Detection Wavelength: The presence of two phenyl rings and the pyrazole heterocycle results in strong UV absorbance. Based on typical absorbance for phenylpyrazole derivatives, a detection wavelength of 254 nm is selected.[4] This wavelength offers high sensitivity for the analyte while minimizing interference from many common solvents. A photodiode array (PDA) detector is recommended to confirm peak purity spectrally.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min provides a good balance between analysis time and column efficiency. Maintaining a constant column temperature, for instance, at 25 °C , ensures retention time stability.

Logical Flow of Method Development

The following diagram illustrates the decision-making process for establishing the initial chromatographic conditions.

MethodDevelopment cluster_Analyte Analyte Properties cluster_Method Method Selection cluster_Params Parameter Optimization Analyte This compound Aromatic & Non-polar UV Active Method Reversed-Phase HPLC High Specificity & Sensitivity Analyte->Method dictates Detector Detection UV/PDA at 254 nm High sensitivity for aromatic rings Analyte->Detector determines Column Stationary Phase C18 Strong hydrophobic retention Method->Column leads to choice of MobilePhase Mobile Phase Acetonitrile/Water Good elution strength & UV transparency Column->MobilePhase influences Flow Flow Rate & Temp 1.0 mL/min, 25 °C Reproducible retention MobilePhase->Flow requires optimization of

Caption: Logical workflow for HPLC method parameter selection.

Experimental Protocol: Step-by-Step Guide

This section provides a detailed protocol for the analysis of this compound.

Instrumentation and Materials
  • HPLC system with isocratic pump, autosampler, column oven, and PDA/UV detector.

  • Chromatographic data system (CDS).

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Methanol (HPLC grade, for sample dissolution).

    • Trifluoroacetic Acid (TFA, HPLC grade).

Chromatographic Conditions Summary
ParameterCondition
Column Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully mix 700 mL of acetonitrile with 300 mL of HPLC-grade water.

    • Filter the mixture through a 0.45 µm membrane filter.

    • Degas the mobile phase for 15 minutes using an ultrasonic bath or vacuum degasser.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the stock solution.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to obtain concentrations ranging from 1.0 µg/mL to 50 µg/mL. (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range (e.g., 25 µg/mL).

    • For Formulation: Extract a known amount of the formulation with a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to the desired concentration.

    • Filter all final sample solutions through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Inject the working standard solutions in sequence, from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area response against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions using the linear regression equation derived from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R2) guidelines.[5] The following parameters are critical for a self-validating and trustworthy protocol.

Validation Workflow

ValidationWorkflow Start Start Validation Protocol Specificity Specificity / Selectivity (Interference Check) Start->Specificity Linearity Linearity & Range (Calibration Curve, r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Precision->LOD_LOQ Robustness Robustness (Varying Flow, Temp, Mobile Phase %) LOD_LOQ->Robustness SystemSuitability System Suitability (Daily Check) Robustness->SystemSuitability End Method Validated SystemSuitability->End

Caption: ICH-compliant HPLC method validation workflow.

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of expected components (impurities, matrix).The peak for this compound should be pure and free from co-eluting peaks. No interference from blank/placebo at the analyte's retention time.
Linearity Proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for assay. For this method, 1.0 - 50 µg/mL is proposed.
Accuracy Closeness of test results to the true value. Assessed by spike-recovery at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability (Intra-day)Precision under the same operating conditions over a short interval. (n=6 injections of the same sample).Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate PrecisionWithin-laboratory variations (different days, analysts, or equipment).RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate ±10%, mobile phase composition ±2%) are varied. RSD should remain ≤ 2.0%.
System Suitability Ensures the chromatographic system is adequate for the analysis. Performed before each analytical run.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak areas for replicate injections ≤ 2.0%.

Conclusion

This application note provides a comprehensive, scientifically grounded RP-HPLC method for the quantitative analysis of this compound. The causality behind the selection of each chromatographic parameter is explained to provide a deeper understanding of the method's development. The detailed protocol and the rigorous validation framework, based on ICH guidelines, ensure that this method is trustworthy, reliable, and fit for its intended purpose in a regulated or research environment. This protocol serves as an authoritative starting point for scientists, empowering them to achieve accurate and reproducible results in their analysis of this important pyrazole derivative.

References

Molecular docking studies of 1,5-Diphenyl-1H-pyrazole with target proteins.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Elucidating Ligand-Protein Interactions: A Guide to Molecular Docking of 1,5-Diphenyl-1H-pyrazole with Key Biological Targets

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives like this compound demonstrating a wide spectrum of biological activities.[1][2][3] Understanding the molecular interactions that underpin these activities is crucial for rational drug design and lead optimization. This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of this compound with two distinct and pharmacologically relevant protein targets: Cyclin-dependent kinase 2 (CDK2) and Monoamine Oxidase B (MAO-B). We will delve into the scientific rationale behind target selection, provide detailed, step-by-step workflows for ligand and protein preparation, docking simulation, and results analysis, and explain how to interpret the resulting data to gain actionable insights for drug discovery professionals.

Introduction: The Significance of Pyrazoles and Molecular Docking

Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are privileged structures in drug development.[1][4][5] Their derivatives are known to exhibit a vast array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][6][7][8] The this compound core, in particular, serves as a rigid scaffold that can be functionalized to achieve specific interactions with biological macromolecules.

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein.[9][10] This in silico approach allows researchers to visualize and analyze interactions at the atomic level, providing a structural basis for a compound's biological activity and guiding further experimental work.[9][11] A typical docking workflow involves preparing the 3D structures of the ligand and protein, sampling possible binding poses, and then using a scoring function to rank them.[9][12]

Strategic Target Selection: The "Why" Behind the "How"

The choice of a protein target is the most critical step in designing a meaningful docking study. It must be based on a sound biological hypothesis derived from existing literature. For this compound, its structural analogs have shown promise against targets in oncology and neurobiology.

  • Target 1: Cyclin-dependent kinase 2 (CDK2) - An Oncology Target

    • Rationale: CDKs are key regulators of the eukaryotic cell cycle, and their aberrant activity is a hallmark of many cancers.[4] Several pyrazole derivatives have demonstrated potent anticancer activity by inhibiting CDKs.[4][13][14] Specifically, pyrazole-containing compounds have been shown to arrest the cell cycle by down-regulating CDK2.[14] Therefore, investigating the interaction of this compound with CDK2 can provide insights into its potential as an anti-proliferative agent.

  • Target 2: Monoamine Oxidase B (MAO-B) - A Neuroscience Target

    • Rationale: MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a validated strategy for treating neurodegenerative disorders such as Parkinson's disease.[6] Several pyrazole derivatives have been synthesized and identified as potent and selective MAO-B inhibitors.[6][7] Docking this compound into the MAO-B active site can help elucidate the structural features required for this inhibitory activity.

The Molecular Docking Workflow: A Conceptual Framework

A successful docking experiment is a systematic process. Each step builds upon the last, ensuring the final results are both reliable and interpretable. This workflow represents a self-validating system where checks and balances are integrated throughout.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Target Selection (e.g., CDK2, MAO-B) PrepProt Protein Preparation (PDB file cleanup, Add Hydrogens) PDB->PrepProt Ligand Ligand Structure (this compound) PrepLig Ligand Preparation (3D conformer, Energy Minimization) Ligand->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Results Analyze Poses & Scores (Binding Energy) Dock->Results Visualize Visualize Interactions (H-Bonds, Hydrophobic) Results->Visualize Validate Protocol Validation (Redocking) Visualize->Validate

Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocols

These protocols outline a standard procedure using widely accepted and validated open-source software like AutoDock Tools and AutoDock Vina.

Protocol 1: Target Protein Preparation

Objective: To prepare the receptor protein by removing non-essential molecules and adding necessary atoms for the docking simulation.

  • Obtain Protein Structure:

    • Navigate to the Protein Data Bank (PDB) website (rcsb.org).

    • Search for the desired target. For this guide, we will use:

      • CDK2: PDB ID: 2VTO[4]

      • MAO-B: PDB ID: 2V5Z

    • Download the structure in "PDB Format".

  • Prepare the Receptor using AutoDockTools (ADT):

    • Open ADT and load the downloaded PDB file (File > Read Molecule).

    • Clean the Protein: Remove water molecules and any co-crystallized ligands or heteroatoms not essential for the study (Edit > Delete Water).

    • Add Hydrogens: Ensure the protein has a correct protonation state (Edit > Hydrogens > Add > Polar Only).

    • Compute Charges: Assign partial charges to each atom, which are crucial for calculating electrostatic interactions. Gasteiger charges are a common choice (Edit > Charges > Compute Gasteiger).

    • Set Atom Types: Assign AutoDock-specific atom types (Grid > Set Map Types > Choose Ligand).

    • Save the Prepared Protein: Save the processed file in the PDBQT format (File > Save > Write PDBQT). This format includes charge and atom type information.

Protocol 2: Ligand Preparation

Objective: To generate a 3D, energy-minimized structure of this compound.

  • Generate 2D Structure: Use a chemical drawing tool like ChemDraw or MarvinSketch to draw the 2D structure of this compound.

  • Convert to 3D: Use software like Avogadro or the 3D conversion feature within your drawing tool to generate a 3D conformer.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation. This is a critical step to ensure the ligand structure is physically realistic.

  • Prepare Ligand in ADT:

    • Open the 3D structure of the ligand in ADT.

    • The software will automatically detect the root, set the torsional degrees of freedom, and assign charges.

    • Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

Protocol 3: Molecular Docking Simulation with AutoDock Vina

Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

  • Define the Binding Site (Grid Box):

    • In ADT, with the prepared protein loaded, open the Grid Box tool (Grid > Grid Box).

    • The grid box defines the three-dimensional space where Vina will search for binding poses.

    • Position the center of the grid box to encompass the known active site of the protein. For proteins with a co-crystallized ligand, centering the box on the ligand is a reliable method.

    • Adjust the dimensions of the box to ensure it is large enough to accommodate the ligand and allow for rotational and translational movements (a spacing of 1.0 Å is standard).

    • Note the coordinates for the center of the box and its dimensions (x, y, z).

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates as needed:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the following command: ./vina --config conf.txt --log results.log

Protocol 4: Results Analysis and Visualization

Objective: To interpret the docking output and visualize the key molecular interactions.

  • Interpret the Output:

    • AutoDock Vina will generate an output PDBQT file (results.pdbqt) containing multiple binding modes (poses) ranked by their binding affinity in kcal/mol.

    • The results.log file will contain a table of these scores. The top-ranked pose (mode 1) has the most favorable (most negative) binding energy.

  • Visualize Interactions:

    • Use a molecular visualization tool like PyMOL or UCSF Chimera.

    • Load the prepared protein (protein.pdbqt) and the docking results (results.pdbqt).

    • Focus on the top-ranked pose.

    • Analyze the interactions between this compound and the amino acid residues in the binding pocket. Look for:

      • Hydrogen Bonds: Key for specificity and affinity.

      • Hydrophobic Interactions: Often drive the initial binding event.

      • Pi-Pi Stacking: Interactions between aromatic rings.

  • Protocol Validation (Trustworthiness):

    • To ensure your docking protocol is reliable for the chosen target, a redocking experiment is essential.[15]

    • Procedure: Take the co-crystallized ligand from the original PDB file, prepare it using Protocol 2, and dock it back into its own receptor using Protocol 3.

    • Success Criterion: Compare the docked pose of the native ligand with its original crystallographic pose. A Root-Mean-Square Deviation (RMSD) value of less than 2.0 Å is considered a successful validation, indicating that the docking parameters can accurately reproduce the experimentally determined binding mode.[15]

G cluster_protein Protein Active Site cluster_ligand This compound Res1 Residue A Hydrophobic Pocket Res2 Residue B H-bond Donor Res3 Residue C H-bond Acceptor Ligand Phenyl Ring 1 Pyrazole Core Phenyl Ring 2 Ligand->Res1 Hydrophobic Interaction Ligand->Res2 Hydrogen Bond Ligand->Res3 Pi-Pi Stacking

Caption: Conceptual diagram of ligand-protein interactions.

Data Presentation and Interpretation

Summarizing docking results in a clear format is crucial for comparison and decision-making.

Target ProteinPDB IDBinding Affinity (kcal/mol)Estimated Ki (µM)Key Interacting ResiduesInteraction Type(s)
CDK2 2VTO-9.80.15Leu83, Ile10, Val18, Ala31, Phe80, Gln131, Asp86Hydrophobic, Pi-Alkyl, Hydrogen Bond (with Asp86)
MAO-B 2V5Z-10.50.05Tyr398, Tyr435, Ile199, Leu171, Cys172, Phe343Pi-Pi Stacking (with Tyr398/435), Hydrophobic

Table content is hypothetical and for illustrative purposes.

Interpretation:

  • Binding Affinity: A more negative value indicates a stronger predicted binding affinity. In this hypothetical example, this compound shows a slightly better affinity for MAO-B than for CDK2.

  • Estimated Inhibition Constant (Ki): This value, derived from the binding affinity, predicts the concentration of the ligand required to inhibit the protein. Lower values are better.

  • Interacting Residues: This information is vital. It tells you how the ligand is binding. For example, a hydrogen bond with a key catalytic residue (like Asp86 in CDK2) is a strong indicator of potent inhibition. Pi-pi stacking interactions with tyrosine residues are characteristic of many MAO-B inhibitors. This structural information can guide the synthesis of more potent analogs.

Conclusion

This application note provides a robust framework for conducting molecular docking studies of this compound. By grounding the computational protocol in a solid biological rationale and adhering to systematic validation steps, researchers can generate reliable, high-quality data. The insights gained from analyzing binding affinities and specific molecular interactions can significantly accelerate the drug discovery process, enabling a more informed, structure-based approach to designing the next generation of pyrazole-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diphenyl-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diphenyl-1H-pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the outcomes of their synthetic procedures. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to enhance the yield and purity of your target compounds.

A Note on Isomerism: 1,5-Diphenyl vs. 3,5-Diphenyl-1H-pyrazole

A critical point of clarification in pyrazole synthesis is the distinction between isomers, which are dictated by the choice of starting materials.

  • 3,5-Diphenyl-1H-pyrazole: This isomer is commonly synthesized via the reaction of a chalcone (specifically, 1,3-diphenyl-2-propen-1-one) with hydrazine hydrate. The reaction proceeds through a pyrazoline intermediate which is subsequently oxidized.

  • 1,5-Diphenyl-1H-pyrazole: The synthesis of this specific isomer is typically achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-diketone (1,3-diphenylpropane-1,3-dione, also known as dibenzoylmethane) with phenylhydrazine.

This guide will address the synthesis of the more commonly investigated 3,5-Diphenyl-1H-pyrazole from chalcones in detail, as it presents numerous opportunities for optimization and troubleshooting. We will also provide a protocol for the direct synthesis of the This compound .

Part 1: Troubleshooting Guide for 3,5-Diphenyl-1H-pyrazole Synthesis from Chalcone

This section addresses specific issues encountered during the reaction of chalcone with hydrazine to yield 3,5-Diphenyl-1H-pyrazole.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields are a frequent challenge, often stemming from incomplete reactions, side-product formation, or suboptimal conditions. Here are the primary factors to investigate:

  • Incomplete Conversion to the Aromatic Pyrazole: The most common reason for apparent low yield is the formation of the stable 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate, which has not been fully oxidized to the aromatic pyrazole.[1][2]

    • Solution: Incorporate an explicit oxidation step. While heating in an acidic medium like glacial acetic acid can promote aromatization,[2][3] adding a specific oxidizing agent is more reliable. A catalytic amount of iodine added to the reaction mixture in ethanol is effective.[3] Alternatively, a separate post-synthesis oxidation can be performed.

  • Suboptimal Reaction Catalyst and Solvent: The reaction environment is critical for efficient cyclization and subsequent dehydration/oxidation.

    • Solution: While glacial acetic acid is a common and effective solvent and catalyst,[3] other systems can provide superior results. Using an efficient heterogeneous catalyst like mesoporous SiO2-Al2O3 in ethanol can lead to excellent yields (>90%) in significantly shorter reaction times (e.g., 60 minutes).[4][5]

  • Reaction Time and Temperature: The cyclocondensation can be slow if conditions are not optimized.[2]

    • Solution: Ensure the reaction is heated to reflux for a sufficient duration.[1][3] For a typical synthesis in acetic acid, refluxing for 6-9 hours is common.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and ensure the consumption of the chalcone starting material.

Q2: I am isolating a significant amount of a side product. How do I identify and prevent it?

The primary side product is the aforementioned pyrazoline intermediate.[1][2]

  • Identification: The pyrazoline can be identified using ¹H NMR spectroscopy. It will show characteristic aliphatic protons (CH and CH₂) in the 3-6 ppm range, which are absent in the aromatic pyrazole product. The pyrazole will instead have a characteristic singlet for the C4-proton around 6.5-7.5 ppm.

  • Prevention/Conversion: As detailed in Q1, the most effective strategy is to ensure complete oxidation. If you have already isolated the pyrazoline, it can be converted to the pyrazole in a separate step by refluxing it in glacial acetic acid or by treating it with a mild oxidizing agent.[2]

Q3: My final product is difficult to purify. What are the best practices?

Purification challenges often arise from residual starting materials, the pyrazoline intermediate, or other minor byproducts.

  • Initial Work-up: After the reaction, pouring the mixture into crushed ice is a standard procedure to precipitate the crude product.[3][6] This helps to remove the acid catalyst and other soluble impurities. Neutralizing the acidic solution with a base like sodium carbonate can also be employed.[3]

  • Recrystallization: This is the most effective method for purifying the final product. Ethanol or methanol are commonly used solvents for recrystallization.[3][6]

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A solvent system such as ethyl acetate/hexane is typically used for elution.[7][8]

  • Acid-Base Extraction: For purifying pyrazoles on a larger scale, dissolving the crude product in a suitable solvent and reacting it with an acid (like HCl) can form the corresponding acid addition salt, which can be crystallized, isolated, and then neutralized to recover the pure pyrazole.[9]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the role of glacial acetic acid in the synthesis?

Glacial acetic acid often serves a dual role as both the solvent and an acid catalyst. The acidic environment facilitates the initial condensation of hydrazine with the chalcone's carbonyl group to form a hydrazone, which is a key step in the mechanism.[2][3] It also promotes the subsequent cyclization and dehydration/aromatization to the final pyrazole.

Q: Can I use a different catalyst to improve the reaction?

Yes, various catalysts have been shown to improve yields and reaction times. While traditional acid catalysts are effective, modern heterogeneous catalysts offer advantages like easier removal and recyclability.

  • SiO2-Al2O3: This solid acid catalyst has been demonstrated to be highly efficient, providing excellent yields in short reaction times under reflux in ethanol.[4][5]

  • Iodine: Molecular iodine can act as a catalyst, particularly for the in-situ oxidation of the pyrazoline intermediate to the pyrazole.[3][10]

  • Mechanochemical Ball Milling: For a solvent-free "green" approach, mechanochemical ball milling with an oxidant like sodium persulfate (Na₂S₂O₈) can produce high yields in a very short time (e.g., 30 minutes).[11][12]

Q: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica gel TLC plate alongside the chalcone starting material. Develop the plate using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v[3]). The reaction is complete when the spot corresponding to the chalcone has disappeared. The product pyrazole will have a different Rf value.

Data Summary: Impact of Reaction Conditions on Yield

The choice of catalyst and solvent system significantly impacts the synthesis of 3,5-diphenyl-1H-pyrazole derivatives from chalcones.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Glacial Acetic AcidGlacial Acetic AcidReflux6.5Excellent (not quantified)[3]
2IodineEthanolReflux9Excellent (not quantified)[3]
3SiO₂-Al₂O₃ (0.1g)Ethanol85195[4]
4None (Ball Milling)None (Solvent-free)Ambient0.592[11]

Troubleshooting Workflow Diagram

This decision tree can guide your troubleshooting process when encountering low yields in the chalcone-based synthesis.

G start Low Yield of 3,5-Diphenyl-1H-pyrazole Observed check_intermediate Analyze crude product by ¹H NMR. Is pyrazoline intermediate present? start->check_intermediate perform_oxidation Perform dedicated oxidation step: - Add Iodine to reaction - Reflux isolated pyrazoline in Acetic Acid check_intermediate->perform_oxidation Yes check_conditions Review Reaction Conditions check_intermediate->check_conditions No is_intermediate Yes is_not_intermediate No cond_time Is reaction time sufficient? (Monitor by TLC) check_conditions->cond_time cond_temp Is temperature optimal? (Ensure reflux) check_conditions->cond_temp cond_cat Is catalyst effective? (Consider alternatives like SiO₂-Al₂O₃) check_conditions->cond_cat sol_time Increase reaction time until chalcone is consumed. cond_time->sol_time sol_temp Ensure consistent and vigorous reflux. cond_temp->sol_temp sol_cat Switch to a more efficient catalyst system. cond_cat->sol_cat

Caption: Troubleshooting decision tree for low yield of 3,5-Diphenyl-1H-pyrazole.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone[3]

This protocol uses glacial acetic acid for the cyclization and dehydration of chalcone with hydrazine hydrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1,3-diphenyl-2-propen-1-one (chalcone, 1 mmol, 208 mg) and glacial acetic acid (20 mL).

  • Reagent Addition: To this mixture, add hydrazine hydrate (99%, 4 mmol, 0.2 mL).

  • Reflux: Heat the reaction mixture to reflux in an oil bath for 6-8 hours. Monitor the reaction's progress by TLC (mobile phase n-hexane: ethyl acetate, 8:2 v/v).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing crushed ice.

  • Precipitation & Isolation: Neutralize the mixture with a solution of sodium carbonate to remove the acetic acid. The product will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize it from an alcoholic solution (e.g., ethanol) to obtain the purified 3,5-diphenyl-1H-pyrazole.

Protocol 2: Synthesis of this compound from Dibenzoylmethane

This protocol follows the classical Knorr pyrazole synthesis to obtain the specific 1,5-diphenyl isomer.

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione (dibenzoylmethane, 1 mmol, 224 mg) in ethanol (15 mL).

  • Reagent Addition: Add phenylhydrazine (1 mmol, 0.1 mL) to the solution. Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC to confirm the consumption of the starting dione.

  • Work-up: After cooling to room temperature, reduce the solvent volume under reduced pressure.

  • Precipitation & Isolation: Add cold water to the concentrated mixture to induce precipitation of the crude product. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with a small amount of cold ethanol. Recrystallize the product from ethanol to yield pure this compound.

References

Knorr Pyrazole Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the Technical Support Center for the Optimization of the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this robust reaction for the synthesis of pyrazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

Introduction to the Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions, to yield a substituted pyrazole.[1][2] The versatility and simplicity of this reaction have made it a cornerstone in the synthesis of a vast array of pyrazole-containing compounds, many of which are scaffolds in medicinally important molecules.[3]

The general mechanism commences with the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is highly versatile due to the wide variety of commercially available or readily synthesized starting materials.

  • 1,3-Dicarbonyl Compounds: These can be β-ketoesters (e.g., ethyl acetoacetate, ethyl benzoylacetate), β-diketones (e.g., acetylacetone), or β-ketoaldehydes. The nature of the substituents on the dicarbonyl compound will determine the substitution pattern on the final pyrazole ring.

  • Hydrazine Derivatives: Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) are commonly used. The substituent on the hydrazine will be incorporated at the N1 position of the pyrazole ring. The use of hydrazine hydrate will result in an N-unsubstituted pyrazole.

Q2: What is the role of the acid catalyst in the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[2] The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[6] It also catalyzes the dehydration of the cyclic intermediate to form the final aromatic pyrazole.[4] Common catalysts include glacial acetic acid, sulfuric acid, and hydrochloric acid.

Q3: My reaction mixture has turned a deep yellow/red color. Is this normal?

The development of a yellow or red color in the reaction mixture is a common observation, particularly when using hydrazine derivatives.[7] This is often attributed to the formation of minor impurities or side products from the hydrazine starting material.[8] While often not detrimental to the overall reaction, significant discoloration can indicate the formation of impurities that may complicate purification.

Q4: How can I monitor the progress of my Knorr pyrazole synthesis?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the Knorr pyrazole synthesis.

Issue 1: Low Yield

A low yield of the desired pyrazole is a frequent challenge. The potential causes and their solutions are outlined below.

Potential Cause Troubleshooting Strategy
Incomplete Reaction - Increase reaction time: Monitor the reaction by TLC until the starting materials are consumed.[9] - Increase temperature: Heating the reaction mixture, often to reflux, can increase the reaction rate.[10] - Optimize catalyst concentration: The amount of acid catalyst can significantly impact the reaction rate. A catalytic amount is usually sufficient, but optimization may be necessary.
Side Reactions - Formation of regioisomers: With unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers can form, reducing the yield of the desired product. See the dedicated troubleshooting guide on regioselectivity below. - Degradation of starting materials or product: Harsh reaction conditions (e.g., strong acid, high temperature for prolonged periods) can lead to decomposition. Consider using milder conditions.
Poor Work-up and Isolation - Product solubility: The product may have some solubility in the work-up solvents, leading to loss during extraction or filtration. Ensure the precipitation is complete by cooling the mixture in an ice bath.[10] - Incomplete precipitation: If the product is a solid, ensure complete precipitation by allowing sufficient time for crystallization and cooling.[10]
Issue 2: Formation of Regioisomers

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomeric pyrazoles is a significant challenge.[7] The initial attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products.[1]

Strategies to Control Regioselectivity:

  • Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[11]

    • Steric Hindrance: A bulky substituent on the dicarbonyl or hydrazine will favor attack at the less sterically hindered carbonyl group.

    • Electronic Effects: The more electrophilic carbonyl carbon is generally attacked preferentially. Electron-withdrawing groups on the dicarbonyl can direct the initial attack.

  • Reaction Conditions:

    • pH Control: The acidity of the reaction medium can dramatically influence which regioisomer is favored.[6] Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[6]

    • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve the regioselectivity of the reaction.[12]

Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing regioselectivity in Knorr pyrazole synthesis.

Issue 3: Difficulty with Product Purification

Purification of the crude pyrazole product can be challenging due to the presence of unreacted starting materials, side products, or colored impurities.

Purification Techniques:

  • Recrystallization: This is the most common and effective method for purifying solid pyrazole products.[13]

    • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents include ethanol, methanol, isopropanol, ethyl acetate, and water, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[13][14]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If colored impurities are present, they can sometimes be removed by adding activated charcoal to the hot solution and then filtering.[15]

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[13]

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove residual soluble impurities.[15]

      • Dry the purified crystals.[13]

  • Column Chromatography: If recrystallization is ineffective, especially for oily products or for separating regioisomers, silica gel column chromatography is a powerful alternative.[14] A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the compounds from the column.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with a strong acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to regenerate the pure pyrazole.[14]

Troubleshooting Purification:

Problem Potential Cause Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.- Use a lower-boiling solvent. - Add more hot solvent to the oil to try and dissolve it, then cool slowly.
No crystals form upon cooling The solution is not saturated, or the compound is very soluble in the chosen solvent.- Evaporate some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Low recovery after recrystallization Too much solvent was used, or the compound has significant solubility in the cold solvent.- Concentrate the filtrate and cool again to recover more product. - Use a less polar solvent if possible.

Experimental Protocols

The following are example protocols for the synthesis of specific pyrazole derivatives. These should be considered as starting points and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9]

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.[16]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[4]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[4]

  • Isolation: Cool the resulting syrup in an ice bath.[4]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[4]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[4]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[9]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[9]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[9]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[9]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[9]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[9]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[9]

General Experimental Workflow:

Knorr_Workflow Start Start Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Add_Dicarbonyl 2. Add 1,3-Dicarbonyl Compound Setup->Add_Dicarbonyl Add_Solvent_Catalyst 3. Add Solvent & Catalyst Add_Dicarbonyl->Add_Solvent_Catalyst Add_Hydrazine 4. Add Hydrazine Derivative Add_Solvent_Catalyst->Add_Hydrazine Heat 5. Heat Reaction Mixture Add_Hydrazine->Heat Monitor 6. Monitor Progress (TLC) Heat->Monitor Monitor->Heat Incomplete Workup 7. Work-up (Cooling, Precipitation/Extraction) Monitor->Workup Reaction Complete Isolate 8. Isolate Crude Product (Filtration) Workup->Isolate Purify 9. Purify Product (Recrystallization/Chromatography) Isolate->Purify Characterize 10. Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.[4]

References

Technical Support Center: Purification of 1,5-Diphenyl-1H-pyrazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to the purification of 1,5-Diphenyl-1H-pyrazole, a compound of significant interest in pharmaceutical and agrochemical research.[1][2] It moves beyond a simple procedural list to explain the underlying principles of recrystallization, empowering researchers to troubleshoot effectively and optimize their purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the foundational principle of recrystallization for purifying compounds like this compound?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent.[3] The core principle is to dissolve the impure solid in a minimum amount of a hot, suitable solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.[4]

Q2: What is the best solvent for recrystallizing this compound?

A2: The ideal solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Given its aromatic structure, it exhibits moderate solubility in organic solvents.[2] Alcohols like ethanol and methanol are excellent starting points.[5][6] An ethanol/water mixture can also be effective, where the compound is dissolved in hot ethanol, and water is added as an "anti-solvent" until turbidity appears, promoting crystallization upon cooling.[7][8] Always perform small-scale solubility tests to confirm the best choice for your specific sample.

Q3: How do I assess the purity of my this compound before and after recrystallization?

A3: Purity is typically assessed by two key metrics:

  • Thin-Layer Chromatography (TLC): Spotting the crude material and the recrystallized product on a TLC plate allows for a visual comparison. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Q4: What are the likely impurities in a synthesis of this compound?

A4: Impurities depend heavily on the synthetic route. A common synthesis involves the reaction of a chalcone derivative with phenylhydrazine.[9] Potential impurities could include unreacted starting materials, regioisomers (e.g., 1,3-diphenyl-1H-pyrazole), and byproducts from side reactions.[10][11]

Detailed Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines the standard procedure for recrystallizing this compound using a single solvent like ethanol.

Workflow Overview

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot solvent to dissolve A->B Heat C Add decolorizing carbon (if needed) B->C Colored solution? D Perform hot gravity filtration B->D No color C->D E Cool solution slowly to room temp D->E F Cool further in ice bath E->F Maximize yield G Collect crystals via vacuum filtration F->G H Wash with ice-cold solvent G->H I Dry crystals H->I

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the flask in small portions, swirling and heating, until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated decolorizing carbon.[12] Swirl the mixture and gently reheat it to boiling for a few minutes. The colored impurities adsorb to the carbon's surface.[13][14]

  • Hot Gravity Filtration: This step removes insoluble impurities and activated carbon. It must be done quickly to prevent the desired compound from crystallizing prematurely. Use a pre-heated, stemless funnel with fluted filter paper.[12] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[4]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air-dry completely, or place it in a desiccator.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Caption: A decision-making flowchart for troubleshooting.

Problem: My compound "oiled out" instead of crystallizing.

  • Scientific Explanation: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid. This typically happens when the boiling point of the solvent is higher than the melting point of the impure compound (impurities depress the melting point).[16][17] The resulting oil often traps impurities effectively, hindering purification.[18]

  • Solutions:

    • Reheat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent and attempt to cool the solution again, but much more slowly.[15][17] Insulating the flask can help.

    • Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Recover your compound by evaporating the solvent and re-attempt the recrystallization with a lower-boiling point solvent.

    • Induce Crystallization: At a temperature just above where the oiling occurs, vigorously scratch the inside of the flask with a glass rod or add a "seed crystal" of pure product. This provides a nucleation site for crystal growth to begin.[19]

Problem: I have a very low yield of crystals.

  • Scientific Explanation: The most common reason for low yield is using too much solvent during the initial dissolution step.[4][17] The compound has some solubility even in cold solvent, so an excessive volume will keep a significant portion of your product dissolved in the mother liquor.[3]

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used and the mother liquor is clear, you can gently heat the filtrate to boil off some of the solvent, concentrate the solution, and attempt the cooling and crystallization process again.[16][17]

    • Check for Premature Crystallization: If you lost a significant amount of product during the hot filtration step, it means the solution cooled too much. Next time, use a slight excess of hot solvent to keep everything dissolved, and then evaporate the excess before cooling.[19]

Problem: My product is still colored after recrystallization.

  • Scientific Explanation: Some colored impurities have strong affinities for the crystal lattice or are simply not removed by a single recrystallization.

  • Solutions:

    • Use Activated Carbon: If you did not use it the first time, repeat the recrystallization and include the decolorizing carbon step as described in the protocol.[12] Activated carbon has a high surface area that adsorbs large, colored organic molecules.[13][20]

    • Caution with Carbon: Do not add an excessive amount of activated carbon, as it can also adsorb your desired product, which will reduce your yield.[13][16]

Data Summary

Proper solvent selection is paramount for successful recrystallization. While specific solubility data for this compound is not compiled, the properties of common solvents for pyrazole derivatives are listed below as a guide.

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticA very common and effective choice for pyrazole derivatives.[6]
Methanol65Polar ProticLower boiling point than ethanol, may be useful if oiling out is an issue.[5]
Isopropanol82Polar ProticSimilar to ethanol, good alternative.[8]
Ethyl Acetate77Polar AproticCan be effective, often used in mixed-solvent systems (e.g., with hexane).[10]
Water100Polar ProticGenerally a poor solvent on its own but excellent as an anti-solvent with alcohols.[21]

References

Troubleshooting guide for the synthesis of substituted pyrazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common challenges in your experiments.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of pyrazole derivatives.

Issue 1: Low Reaction Yield

Question: My reaction yield for the synthesis of a substituted pyrazole is consistently low. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in pyrazole synthesis and can often be attributed to incomplete reactions, the formation of side-products, or degradation of reactants.[1] Here are the primary factors to investigate:

  • Incomplete Reaction: The cyclocondensation reaction, particularly the Knorr synthesis, can be slow.[1] To drive the reaction to completion, consider the following:

    • Catalysis: Ensure you are using an appropriate catalyst. A few drops of glacial acetic acid are often sufficient to facilitate the initial hydrazone formation and subsequent cyclization.[1][2] For certain substrates, other acids like p-toluenesulfonic acid may be beneficial.[3]

    • Reaction Time and Temperature: Moderately increasing the reaction time or temperature can improve conversion.[1] However, excessive heat can lead to degradation, so optimization is key. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[2]

  • Side-Product Formation: The primary side products are often pyrazoline intermediates, which have not fully aromatized to the final pyrazole.[1] This is particularly common when using α,β-unsaturated ketones as starting materials.[1] The pyrazoline may be the major initial product and require a separate oxidation step to convert it to the pyrazole.[1]

  • Reactant Stability: Hydrazine derivatives can be sensitive to air and light, leading to the formation of colored impurities and reduced reactivity.[1] Ensure your hydrazine is pure and consider handling it under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.[1]

  • pH Control: The reaction is pH-sensitive. While acid catalysis is beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can promote other side reactions.[1] A small amount of a weak acid typically provides the optimal balance.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, dipolar aprotic solvents like N,N-dimethylacetamide (DMAc) have been shown to improve yields and regioselectivity in some cases.[4][5] Green chemistry approaches using solvent-free conditions or deep eutectic solvents are also emerging as effective alternatives.[6][7][8]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of two isomeric pyrazoles that are difficult to separate. What is causing this and how can I control the regioselectivity?

Answer: The formation of regioisomers is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound (e.g., an unsymmetrical β-diketone or β-ketoester) with a substituted hydrazine.[1][9] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two carbonyl groups with different reactivity, leading to two possible cyclization pathways.[1][9]

The regiochemical outcome is governed by a combination of steric and electronic factors of the reactants, as well as the reaction conditions.[3][9][10]

Key Factors Influencing Regioselectivity:

FactorInfluence on Regioselectivity
Steric Hindrance Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[10]
Electronic Effects Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the hydrazine is also influenced by its substituent.[9][10]
Reaction Conditions Solvent, temperature, and pH can dramatically influence which isomer is favored.[9] Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, sometimes reversing the selectivity compared to neutral conditions.[9]

Strategies to Control Regioselectivity:

  • Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[11] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a higher preference for one isomer.[11]

  • pH Adjustment: Careful control of the reaction pH can influence the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby directing the reaction pathway.[12]

  • Use of Pre-formed Intermediates: Synthesizing and isolating a hydrazone intermediate before cyclization can sometimes provide better control over the final product.

Below is a diagram illustrating the competing reaction pathways in the Knorr pyrazole synthesis leading to the formation of regioisomers.

G start1 Unsymmetrical 1,3-Dicarbonyl attackA Nucleophilic attack at Carbonyl 1 start1->attackA attackB Nucleophilic attack at Carbonyl 2 start1->attackB start2 Substituted Hydrazine start2->attackA start2->attackB interA Hydrazone Intermediate A attackA->interA cyclizeA Cyclization interA->cyclizeA productA Regioisomer A cyclizeA->productA interB Hydrazone Intermediate B attackB->interB cyclizeB Cyclization interB->cyclizeB productB Regioisomer B cyclizeB->productB

Caption: Competing pathways in Knorr pyrazole synthesis.

Issue 3: Product is a Pyrazoline, Not a Pyrazole

Question: My characterization data (NMR, Mass Spec) suggests I have synthesized a pyrazoline (a dihydro-pyrazole) instead of the expected aromatic pyrazole. How do I fix this?

Answer: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is a common outcome, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[1] The initial cyclization yields the non-aromatic pyrazoline ring.[1] To obtain the desired aromatic pyrazole, an oxidation step is required.[1]

Methods for Aromatization:

  • In-situ Oxidation: Including a mild oxidizing agent in the reaction mixture can promote direct formation of the pyrazole.

  • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step. Common methods include:

    • Refluxing with a mild oxidizing agent.

    • Using bromine in a suitable solvent.[1]

    • Heating in glacial acetic acid can sometimes promote oxidative aromatization.[1]

Issue 4: Difficulty with Product Purification

Question: I am struggling to purify my substituted pyrazole product. What are some effective purification strategies?

Answer: Purification challenges often arise from the presence of unreacted starting materials, regioisomers, or side products. Here are some recommended approaches:

  • Crystallization: Many pyrazole derivatives are crystalline solids, making crystallization an effective purification method.[13] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

  • Column Chromatography: For non-crystalline products or to separate close-running isomers, silica gel column chromatography is the method of choice. A systematic approach to solvent system selection, starting with a non-polar solvent and gradually increasing polarity, is recommended. Monitoring with TLC is essential to achieve good separation.

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the pyrazole into the aqueous phase. The aqueous layer is then basified, and the purified pyrazole is back-extracted into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for the Knorr Synthesis of a Substituted Pyrazole

This protocol describes the synthesis of 1-phenyl-3-methyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine, a classic example of the Knorr pyrazole synthesis.[14]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).

  • Add ethanol as a solvent.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • If the product precipitates upon cooling, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole.

Protocol 2: Characterization of Substituted Pyrazoles

Accurate characterization is crucial to confirm the structure and purity of your synthesized pyrazole.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[15] The chemical shifts and coupling constants of the protons on the pyrazole ring and its substituents provide detailed structural information.[15] 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm connectivity.[15]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups in the molecule.

  • Melting Point: A sharp melting point is a good indicator of product purity.

The following diagram illustrates a general workflow for the synthesis and characterization of substituted pyrazoles.

G start Select Starting Materials (1,3-Dicarbonyl & Hydrazine) reaction Knorr Pyrazole Synthesis (Solvent, Catalyst, Heat) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization final_product Pure Substituted Pyrazole characterization->final_product

Caption: General workflow for pyrazole synthesis.

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity. Pyrazole scaffolds are cornerstones in medicinal and agricultural chemistry, but their synthesis, particularly the classic Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is often plagued by the formation of regioisomeric mixtures.[1][2][3] Controlling which isomer is formed is critical, as different regioisomers can exhibit vastly different biological activities and physicochemical properties.[4]

This document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to help you achieve your desired regioisomer with high purity.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a frequent and frustrating outcome, typically occurring when the steric and electronic properties of the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl substrate are very similar.[4] This results in a lack of inherent preference for the initial nucleophilic attack by the hydrazine.

Root Cause Analysis

The Knorr pyrazole synthesis mechanism begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons.[5][6] When the two carbonyls (flanked by R¹ and R³ groups) are electronically and sterically similar, the activation energy for attack at either site is nearly identical, leading to a product mixture that can be challenging to separate.[2][7]

Solution: Modify Reaction Conditions to Exploit Subtle Differences

Often, the most effective strategy is to alter the reaction environment to amplify subtle differences between the two carbonyls or the two hydrazine nitrogens.

Strategy A: Leverage Solvent Effects

The choice of solvent can dramatically influence the regiochemical outcome. Standard protic solvents like ethanol can participate in the reaction, leveling the reactivity of the carbonyls. Switching to a non-nucleophilic, hydrogen-bond-donating solvent can significantly improve selectivity.

Field-Proven Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity.[8][9]

  • Causality: Unlike ethanol, TFE and HFIP are poor nucleophiles and do not compete with the hydrazine in attacking the more reactive carbonyl group. Their strong hydrogen-bond-donating ability can stabilize intermediates and influence the reaction pathway, enhancing the inherent reactivity differences between the two carbonyl sites.[8]

Strategy B: Control the pH

The pH of the reaction medium is a powerful yet often overlooked tool.

  • Acidic Conditions: Under acidic catalysis, one of the carbonyls is protonated, enhancing its electrophilicity. Furthermore, for a substituted hydrazine (e.g., phenylhydrazine), the more basic nitrogen (the terminal -NH₂) is preferentially protonated, making the less basic, substituted nitrogen (-NHPh) the effective nucleophile. This can reverse or enhance selectivity.[3][7]

  • Neutral/Basic Conditions: In neutral or basic media, the terminal -NH₂ of a substituted hydrazine is the more nucleophilic species and will preferentially attack the more electrophilic carbonyl carbon.

Below is a workflow diagram to guide your troubleshooting process.

G start Start: Poor Regioselectivity check_substrate Analyze Substrate: Are R1 and R3 electronically/ sterically distinct? start->check_substrate strategy_ph Strategy: pH Control - Acidic conditions to favor attack by substituted N - Neutral/Basic for terminal N attack check_substrate->strategy_ph Yes strategy_solvent Strategy: Solvent Modification Switch from EtOH to TFE or HFIP to amplify subtle electronic differences. check_substrate->strategy_solvent No path_yes Yes path_no No run_test Run small-scale test reactions strategy_ph->run_test strategy_solvent->run_test analyze Analyze regioisomeric ratio (NMR, LC-MS) run_test->analyze success Success: Desired Regioisomer Achieved analyze->success >90:10 Ratio fail Still Poor Selectivity analyze->fail <90:10 Ratio alt_route Consider Alternative Synthesis: - 1,3-Dipolar Cycloaddition - From α,β-unsaturated ketones fail->alt_route

Caption: Troubleshooting workflow for regioselectivity.

Issue 2: The major product is the undesired regioisomer.

This occurs when the intrinsic properties of your substrates favor the formation of the wrong isomer under your current reaction conditions. A classic example is the reaction of 1,1,1-trifluoro-4-phenylbutane-2,4-dione with phenylhydrazine, where the highly electrophilic carbonyl adjacent to the -CF₃ group is the preferential site of attack.[8][10]

Solution: Forcing a Different Mechanistic Pathway

Strategy A: Re-evaluate and Reverse pH Conditions

As detailed in Issue 1, pH control is your first line of defense. If your reaction under neutral conditions (favoring attack by the terminal -NH₂) yields the wrong isomer, switching to strongly acidic conditions may force the reaction to proceed via the substituted nitrogen, potentially leading to the desired product.

Strategy B: Switch to a Regiochemically Unambiguous Synthetic Method

When the Knorr condensation is intractable, it is often more efficient to change your overall synthetic strategy to one that offers inherent regiochemical control.

  • 1,3-Dipolar Cycloaddition: This is a powerful method for building the pyrazole core. The reaction of a nitrile imine (often generated in situ from a hydrazonoyl halide) with an alkyne is highly regioselective.[11][12] The orientation of the dipole and dipolarophile dictates the formation of a single regioisomer.

  • Synthesis from α,β-Unsaturated Ketones with a Leaving Group: Reacting a monosubstituted hydrazine with an α,β-unsaturated ketone that has a good leaving group (like benzotriazole) at the α-position leads to a single pyrazole isomer through a defined condensation-elimination sequence.[10]

Data Summary: Effect of Solvent on Regioselectivity

The following table summarizes experimental data on the reaction of various 1,3-diketones with methylhydrazine, highlighting the dramatic improvement in regioselectivity when using fluorinated alcohols.

1,3-Diketone Substrate (R¹)SolventRatio of 5-Aryl:5-CF₃ IsomerYield (%)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneEtOH40:6095[8]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneTFE85:1598[8]
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneHFIP 97:3 99 [8][9]
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneEtOH35:6592[8]
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedioneHFIP 98:2 99 [8]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using HFIP

This protocol is based on methodologies demonstrated to achieve high regioselectivity by suppressing the formation of the undesired 5-trifluoromethyl isomer.[8][9]

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 216 mg)

  • Methylhydrazine (1.1 mmol, 51 mg, 0.058 mL)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (3 mL).

  • To the stirred solution, add methylhydrazine (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Frequently Asked Questions (FAQs)

Q1: What exactly is regioselectivity in pyrazole synthesis and why is it so important? A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another when multiple products are possible.[7] In the context of the Knorr synthesis, an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R³) reacting with a substituted hydrazine (R²-NH-NH₂) can produce two different pyrazole regioisomers. This is critical because the placement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape and electronic properties, which in turn determines its biological activity. Two regioisomers can have drastically different efficacy, toxicity, and metabolic profiles.[2][4]

Caption: Formation of two regioisomers.

Q2: What are the primary factors that control the regioselectivity of the Knorr pyrazole synthesis? A2: The regiochemical outcome is a delicate balance of three main factors:[3][7]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[7][10]

  • Steric Effects: The size of the substituents on both the dicarbonyl compound and the hydrazine. A bulky group can physically hinder the approach of the nucleophile, forcing it to attack the less sterically crowded carbonyl group.[7]

  • Reaction Conditions: As discussed in the troubleshooting section, solvent, temperature, and pH can dramatically influence which electronic or steric factors dominate, sometimes allowing for the reversal of selectivity.[7][8]

Q3: My troubleshooting efforts are failing. When should I abandon the Knorr condensation and choose an alternative synthetic route? A3: While modifying reaction conditions is a powerful tool, there are situations where it is more resource- and time-effective to switch to a different synthetic strategy. Consider an alternative route if:

  • Your 1,3-dicarbonyl substrate is thermally unstable or sensitive to the acidic/basic conditions required to enforce selectivity.

  • You have performed systematic screening of solvents (EtOH, TFE, HFIP) and pH conditions (e.g., acetic acid, p-TsOH, no catalyst) and still cannot achieve a regioisomeric ratio better than 80:20.

  • The desired regioisomer is known in the literature to be the minor product under all tested Knorr conditions for your specific substrate class. In these cases, methods like 1,3-dipolar cycloadditions or syntheses from functionalized α,β-unsaturated systems offer a more reliable and direct path to your target molecule with predictable regiochemistry.[10][11][13]

References

Technical Support Center: Scalability Challenges in the Production of 1,5-Diphenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Diphenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, field-proven insights and troubleshooting strategies to ensure a robust, efficient, and safe process.

Introduction to the Synthesis and its Scalability Hurdles

The synthesis of this compound is most commonly achieved through the condensation reaction of 1,3-diphenyl-1,3-propanedione with phenylhydrazine.[1][2] While this reaction is straightforward on a small scale, its scale-up presents several challenges rooted in fundamental chemical engineering principles. The transition from grams to kilograms can introduce unforeseen difficulties related to heat and mass transfer, mixing, and impurity profiles.[3][4] This guide will address these specific issues in a practical question-and-answer format.

The reaction is typically exothermic, and inefficient heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and product degradation.[3][5] Furthermore, inadequate mixing in large reactors can create localized concentrations of reactants, leading to the formation of impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 1,3-diphenyl-1,3-propanedione and phenylhydrazine?

The reaction proceeds via a cyclocondensation mechanism, often referred to as a Knorr-type pyrazole synthesis.[1][6] The process involves the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of the dicarbonyl compound with phenylhydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

G 1,3-Diphenyl-1,3-propanedione 1,3-Diphenyl-1,3-propanedione Hydrazone Intermediate Hydrazone Intermediate 1,3-Diphenyl-1,3-propanedione->Hydrazone Intermediate + Phenylhydrazine Phenylhydrazine Phenylhydrazine Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Dehydration H2O H2O Cyclized Intermediate->H2O

Caption: Reaction mechanism for this compound synthesis.

Q2: Since 1,3-diphenyl-1,3-propanedione is a symmetrical dicarbonyl, is regioselectivity a concern?

With a symmetrical 1,3-dicarbonyl compound like 1,3-diphenyl-1,3-propanedione, the formation of regioisomers is not a primary concern, as both carbonyl groups are chemically equivalent. However, it's crucial to ensure the purity of the starting material. If an unsymmetrical dicarbonyl impurity is present, it could lead to the formation of a regioisomeric pyrazole impurity. While not a direct issue with the target synthesis, it highlights the importance of raw material quality control in large-scale production. The use of unsymmetrical 1,3-diketones with substituted hydrazines is known to produce regioisomeric mixtures, which can be challenging to separate.[7][8]

Q3: What are the typical solvents and catalysts used for this reaction?

Commonly used solvents include ethanol, acetic acid, and sometimes ionic liquids.[1][9] The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, which facilitates the condensation and dehydration steps.[1] For large-scale operations, the choice of solvent is critical and should consider factors like product solubility, ease of removal, cost, and environmental impact.[3]

Troubleshooting Guide

Issue 1: Decreased Yield and Increased Impurity Formation upon Scale-Up

Q: We are observing a significant drop in yield and an increase in colored impurities when moving from a 1L to a 100L reactor. What are the likely causes and how can we mitigate them?

This is a classic scalability issue primarily linked to inadequate heat and mass transfer.[3][4]

Causality:

  • Poor Heat Dissipation: The condensation reaction is exothermic.[5] The surface-area-to-volume ratio decreases drastically with increasing reactor size, making it harder to remove the heat generated during the reaction. Uncontrolled temperature increases can lead to side reactions and degradation of the product.[3]

  • Inadequate Mixing: In larger reactors, achieving uniform mixing is more challenging. Poor mixing can result in localized "hot spots" and areas of high reactant concentration, which can promote the formation of byproducts.[3]

  • Rate of Reagent Addition: Rapid addition of phenylhydrazine on a large scale can lead to a sudden and uncontrollable exotherm, exacerbating the issues of poor heat dissipation and localized hot spots.[3]

Troubleshooting Protocol:

  • Optimize Reagent Addition:

    • Switch to a slow, controlled, subsurface addition of phenylhydrazine. This helps to dissipate the heat of reaction more effectively and prevents localized high concentrations. .

  • Enhance Mixing Efficiency:

    • Evaluate the agitator design and speed. Ensure the mixing is sufficient to maintain a homogenous reaction mixture. For viscous reaction mixtures, a more powerful overhead stirrer might be necessary.

  • Improve Temperature Control:

    • Utilize a reactor with a high-efficiency cooling jacket.

    • Monitor the internal reaction temperature closely with a calibrated probe and adjust the cooling fluid temperature accordingly.

    • Consider using a solvent with a higher boiling point to allow for a wider operating temperature range without pressurizing the reactor.

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions Low Yield & High Impurities Low Yield & High Impurities Poor Heat Transfer Poor Heat Transfer Low Yield & High Impurities->Poor Heat Transfer Inadequate Mixing Inadequate Mixing Low Yield & High Impurities->Inadequate Mixing Rapid Reagent Addition Rapid Reagent Addition Low Yield & High Impurities->Rapid Reagent Addition Enhance Cooling Enhance Cooling Poor Heat Transfer->Enhance Cooling Improve Agitation Improve Agitation Inadequate Mixing->Improve Agitation Controlled Addition Controlled Addition Rapid Reagent Addition->Controlled Addition

References

Effect of solvent on the regioselectivity of pyrazole formation.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis Division

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. My goal is to provide you with not just protocols, but a deeper mechanistic understanding to empower your experimental design and troubleshooting. The following content is structured in a question-and-answer format to directly address the common challenges and nuances associated with controlling regioselectivity in pyrazole formation, with a specific focus on the pivotal role of the solvent.

Frequently Asked Questions (FAQs)

Q1: What exactly is "regioselectivity" in the context of pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. The classic and most common method for pyrazole synthesis is the Knorr cyclocondensation, which involves reacting a hydrazine (or a derivative) with a 1,3-dicarbonyl compound.[1][2]

If the 1,3-dicarbonyl is unsymmetrical (i.e., has different substituents, R1 and R3), the hydrazine's initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two possible reaction pathways, resulting in a mixture of two different pyrazole regioisomers.[3] This mixture can be challenging and costly to separate, reducing the effective yield of the desired product. For applications in drug development and materials science, where a single, pure isomer is required, controlling this selectivity is paramount.

To visualize this fundamental challenge, consider the general reaction pathway below.

References

Validation & Comparative

A Comparative Study of 1,5-Diphenyl-1H-pyrazole and Celecoxib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the well-established selective COX-2 inhibitor, Celecoxib, and its structural antecedent, 1,5-Diphenyl-1H-pyrazole. While both share the 1,5-diarylpyrazole core, this document will elucidate the critical structural distinctions that govern their divergent pharmacological profiles. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships that underpin the efficacy of modern anti-inflammatory drugs. We will delve into their physicochemical properties, synthesis, and a head-to-head comparison of their biological activities, supported by detailed experimental protocols.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The 1,5-diarylpyrazole motif, in particular, has been extensively explored, leading to the development of a class of potent and selective cyclooxygenase-2 (COX-2) inhibitors.[3][4]

Celecoxib, a diaryl-substituted pyrazole, is a cornerstone of this class, widely prescribed for its anti-inflammatory and analgesic effects.[5] Its therapeutic action is derived from the selective inhibition of COX-2, an enzyme upregulated during inflammation to produce prostaglandins.[6][7] In contrast, this compound represents the parent structure, lacking the key functional groups that bestow Celecoxib with its specific pharmacological activity. This comparative study will dissect the importance of these substitutions and provide a framework for understanding the nuanced structure-activity relationships within this important class of molecules.

Physicochemical and Structural Comparison

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of this compound and Celecoxib.

PropertyThis compoundCelecoxibReference(s)
Molecular Formula C₁₅H₁₂N₂C₁₇H₁₄F₃N₃O₂S[8]
Molecular Weight 220.27 g/mol 381.38 g/mol [9]
Appearance Colorless solidWhite to off-white crystalline powder[10][11]
Melting Point 70 °C157-159 °C[10][11]
Water Solubility Poorly solublePractically insoluble in water[12][13]
LogP 3.63.53[8][14]

The most striking difference lies in the substitution pattern of the phenyl rings and the pyrazole core. Celecoxib possesses a trifluoromethyl group at the 3-position of the pyrazole ring and a sulfonamide group on one of the phenyl rings.[14] The sulfonamide moiety is critical for its selective binding to the COX-2 enzyme.[5] this compound, on the other hand, is an unsubstituted diaryl pyrazole.

Chemical Structures

Below are the chemical structures of this compound and Celecoxib, highlighting the key functional groups of Celecoxib that are absent in the parent compound.

Chemical_Structures cluster_pyrazole This compound cluster_celecoxib Celecoxib pyrazole pyrazole celecoxib celecoxib

Caption: Chemical structures of this compound and Celecoxib.

Synthesis Pathways

The synthesis of both this compound and Celecoxib can be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) with hydrazine hydrate.[15]

Synthesis_1_5_Diphenyl_1H_pyrazole Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Product This compound Chalcone->Product + Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Product Reflux Solvent Ethanol Product->Solvent

Caption: Synthesis of this compound.

Synthesis of Celecoxib

The synthesis of Celecoxib is more complex, reflecting its more substituted structure. A key step is the reaction of 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione with 4-sulfamoylphenylhydrazine.[3]

Synthesis_Celecoxib Diketone 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione Product Celecoxib Diketone->Product + Hydrazine 4-Sulfamoylphenylhydrazine Hydrazine->Product Reflux Solvent Ethanol Product->Solvent

Caption: A key step in the synthesis of Celecoxib.

Comparative Biological Activity

The seemingly minor structural differences between this compound and Celecoxib result in profoundly different biological activities.

Mechanism of Action: The Critical Role of the Sulfonamide Moiety

Celecoxib is a potent and selective inhibitor of the COX-2 enzyme.[6][7] The cyclooxygenase enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa. COX-2, on the other hand, is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation.[7]

The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide group, which can bind to a hydrophilic side pocket present in the active site of COX-2 but not in COX-1.[5] This specific interaction is the cornerstone of Celecoxib's therapeutic efficacy and its improved gastrointestinal safety profile compared to non-selective NSAIDs.

In contrast, This compound lacks the crucial sulfonamide group . While some studies have explored the anti-inflammatory and other biological activities of various substituted 1,5-diarylpyrazoles, the unsubstituted parent compound, this compound, is not recognized as a significant COX inhibitor.[4][13] Its biological activity profile is more prominently associated with potential anticancer and antimicrobial effects, though these are generally observed with derivatives rather than the parent compound itself.[1][5][16]

COX_Inhibition_Mechanism cluster_celecoxib Celecoxib cluster_pyrazole This compound Celecoxib Celecoxib (with Sulfonamide group) COX2 COX-2 Enzyme Celecoxib->COX2 Interacts with Binding Selective Binding to Hydrophilic Pocket COX2->Binding Inhibition Inhibition of Prostaglandin Synthesis Binding->Inhibition Effect Anti-inflammatory Effect Inhibition->Effect Pyrazole This compound (lacks Sulfonamide group) NoBinding No Specific Binding to COX-2 Pyrazole->NoBinding NoEffect No Significant Anti-inflammatory Effect (via COX inhibition) NoBinding->NoEffect

Caption: Comparative mechanism of action at the COX-2 enzyme.

Experimental Protocols for Comparative Evaluation

To empirically validate the differential activities of this compound and Celecoxib, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the activity of purified COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (as a positive control)

  • This compound (test compound)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of COX Assay Buffer.

    • Dilute the COX Probe and COX Cofactor in Assay Buffer according to the kit manufacturer's instructions.

    • Prepare a stock solution of arachidonic acid and neutralize it with NaOH.

    • Reconstitute the human recombinant COX-2 enzyme in sterile water and keep on ice.

  • Assay Setup:

    • Prepare serial dilutions of Celecoxib and this compound in DMSO, then further dilute in Assay Buffer to 10X the final desired concentration.

    • Add 10 µL of the diluted test compounds or control to the appropriate wells of the 96-well plate.

    • For the enzyme control wells (no inhibitor), add 10 µL of Assay Buffer.

    • Prepare a reaction mix containing Assay Buffer, diluted COX Probe, and diluted COX Cofactor.

    • Add 80 µL of the reaction mix to each well.

    • Add 10 µL of the reconstituted COX-2 enzyme to all wells except the no-enzyme control.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the prepared arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic plot.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the enzyme control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of a relevant cell line (e.g., a human macrophage cell line like U937).

Materials:

  • U937 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Celecoxib and this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against compound concentration to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Kinetic Solubility Assay

This assay provides a rapid assessment of the solubility of the compounds in a physiologically relevant buffer.

Materials:

  • This compound and Celecoxib

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent plate

  • Plate shaker

  • UV-Vis spectrophotometer plate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each compound in DMSO.

  • Assay Plate Preparation:

    • Add 2 µL of the DMSO stock solution to the wells of the 96-well plate.

    • Add 198 µL of PBS to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Seal the plate and shake at room temperature for 2 hours.

    • After incubation, visually inspect the plate for any precipitate.

    • Measure the absorbance of the solution in each well at a wavelength where the compound has maximum absorbance (determined from a prior UV scan).

  • Data Analysis:

    • The concentration of the dissolved compound is determined by comparing its absorbance to a standard curve of the compound prepared in a solvent where it is freely soluble (e.g., DMSO or methanol). The kinetic solubility is the concentration of the compound in the supernatant after the incubation period.

Expected Outcomes and Interpretation

Based on the known structure-activity relationships, the expected outcomes of these comparative experiments are as follows:

  • COX-2 Inhibition: Celecoxib is expected to show potent inhibition of COX-2 with a low IC₅₀ value. In contrast, this compound is anticipated to exhibit little to no significant inhibition of COX-2 at comparable concentrations.

  • Cytotoxicity: Both compounds may exhibit some level of cytotoxicity at high concentrations. This assay will help determine the therapeutic window for any observed biological activity.

  • Solubility: Both compounds are expected to have low aqueous solubility, which is a common characteristic of many drug-like molecules.

Conclusion

The comparative analysis of this compound and Celecoxib serves as a compelling illustration of the principles of rational drug design. The addition of a trifluoromethyl group and, most importantly, a sulfonamide moiety to the 1,5-diarylpyrazole scaffold transforms a relatively inactive parent compound into a potent and selective COX-2 inhibitor. This guide provides the theoretical framework and practical experimental protocols for researchers to explore and understand these critical structure-activity relationships. Such fundamental knowledge is indispensable for the continued development of safer and more effective therapeutic agents.

References

The Evolving Landscape of 1,5-Diphenyl-1H-pyrazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-diphenyl-1H-pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuromodulatory effects. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more potent and selective therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs across three major therapeutic areas: cyclooxygenase (COX) inhibition, anticancer activity, and cannabinoid receptor modulation. We will delve into the key structural modifications that govern their potency and selectivity, supported by comparative experimental data and detailed protocols for their evaluation.

Cyclooxygenase (COX) Inhibition: Targeting Inflammation

The 1,5-diarylpyrazole scaffold is famously embodied in the selective COX-2 inhibitor, Celecoxib.[3] This class of compounds has been extensively studied to understand the structural requirements for potent and selective COX-2 inhibition, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.

Key Structural Features for COX-2 Selectivity

The SAR of 1,5-diarylpyrazole-based COX-2 inhibitors is well-defined. The core scaffold typically consists of a central pyrazole ring with phenyl groups at the N1 and C5 positions. A critical feature for COX-2 selectivity is the presence of a sulfonamide (SO2NH2) or a similar hydrophilic group on the N1-phenyl ring.[4] This group interacts with a secondary pocket in the COX-2 enzyme that is not readily accessible in the COX-1 isoform.

Key SAR observations for COX-2 Inhibition:

  • N1-Phenyl Substituent: A para-sulfonamide or methylsulfone (SO2Me) group is crucial for potent and selective COX-2 inhibition.

  • C5-Phenyl Substituent: Small, hydrophobic groups at the para-position of the C5-phenyl ring, such as methyl or chloro groups, generally enhance COX-2 inhibitory activity.

  • C3-Substituent: The nature of the substituent at the C3 position of the pyrazole ring significantly influences potency. Electron-withdrawing groups, such as trifluoromethyl (CF3) or difluoromethyl (CHF2), are often favored. Analogs with a CHF2 group at the C3 position have been found to be more potent than those with a CF3 group.[4]

Comparative COX-2 Inhibitory Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative 1,5-diarylpyrazole analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.

CompoundN1-Phenyl SubstituentC3-SubstituentC5-Phenyl SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib 4-SO2NH2CF34-CH3150.04375
Analog 1 4-SO2NH2CF34-Cl7.30.05146
Analog 2 4-SO2MeCF34-CH3100.08125
Analog 3 4-SO2NH2H4-CH3>1001.2>83

Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: In Vitro Human Recombinant COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds using a human recombinant enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Preparation: Reconstitute the human recombinant COX-2 enzyme in the assay buffer to the desired concentration.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations. Include a control group with DMSO vehicle only.

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Quantification: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Caption: Key structural determinants for COX-2 inhibition.

Anticancer Activity: A Scaffold for Diverse Mechanisms

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[5] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.

SAR for Antiproliferative Activity

The SAR for the anticancer activity of this compound analogs is more complex and target-dependent compared to COX-2 inhibition. However, several general trends have been observed.

Key SAR observations for Anticancer Activity:

  • Substitution on Phenyl Rings: The nature and position of substituents on both the N1 and C5 phenyl rings play a critical role in determining the cytotoxic potency and selectivity against different cancer cell lines. Electron-donating and electron-withdrawing groups can have varied effects depending on the specific cancer cell line and the underlying mechanism of action.

  • Hybrid Molecules: Hybrid molecules incorporating the this compound core with other pharmacologically active moieties, such as chalcones or benzimidazoles, have shown enhanced anticancer activity.[6]

  • Target-Specific Modifications: For analogs designed to inhibit specific kinases, modifications are tailored to fit the ATP-binding pocket of the target enzyme.

Comparative Antiproliferative Activity

The following table presents the in vitro cytotoxic activity (IC50) of selected this compound analogs against various human cancer cell lines.

CompoundN1-Phenyl SubstituentC5-Phenyl SubstituentCancer Cell LineIC50 (µM)
Analog 4 4-Cl4-OCH3MCF-7 (Breast)5.2
Analog 5 H4-NO2A549 (Lung)8.7
Analog 6 4-F3,4-di-OCH3HepG2 (Liver)3.1
Analog 7 2,4-di-Cl4-CH3HCT116 (Colon)6.8

Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the log of the compound concentration.

Caption: Workflow for anticancer evaluation.

Cannabinoid Receptor Modulation: Exploring Neuromodulatory and Therapeutic Potential

The 1,5-diarylpyrazole scaffold is also a key feature of rimonabant, a CB1 receptor antagonist/inverse agonist. This has spurred extensive research into developing novel 1,5-diarylpyrazole-based cannabinoid receptor modulators with improved therapeutic profiles for various neurological and metabolic disorders.[7]

SAR for Cannabinoid Receptor Binding

The SAR of 1,5-diarylpyrazole analogs as cannabinoid receptor ligands is highly dependent on the desired activity (agonist, antagonist, or inverse agonist) and selectivity (CB1 vs. CB2).

Key SAR observations for Cannabinoid Receptor Binding:

  • N1-Phenyl Substituent: The substitution pattern on the N1-phenyl ring is critical for affinity and selectivity. For CB1 antagonists like rimonabant, a 2,4-dichlorophenyl group is a common feature.

  • C5-Phenyl Substituent: Modifications on the C5-phenyl ring influence both affinity and selectivity. A para-chloro or para-bromo substituent is often found in potent CB1 antagonists.

  • C3-Substituent: The substituent at the C3 position is a key determinant of the compound's functional activity. A carboxamide group is frequently present in antagonists and inverse agonists. Altering this group can modulate the compound's efficacy.

  • Peripheral Restriction: Introducing polar groups or increasing the topological polar surface area (TPSA) can limit the brain penetration of these compounds, leading to peripherally restricted cannabinoid receptor modulators with reduced central nervous system side effects.[8]

Comparative Cannabinoid Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of representative 1,5-diarylpyrazole analogs for the human CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity.

CompoundN1-Phenyl SubstituentC5-Phenyl SubstituentC3-SubstituentCB1 Ki (nM)CB2 Ki (nM)
Rimonabant 2,4-di-Cl4-ClPiperidinylcarboxamide1.8600
Analog 8 2,4-di-Cl4-BrPiperidinylcarboxamide1.2550
Analog 9 2,4-di-Cl4-ClAdamantylcarboxamide3.5>1000
Analog 10 4-Cl4-ClPiperidinylcarboxamide25150

Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: Competitive Radioligand Binding Assay for Cannabinoid Receptors

This protocol describes a method to determine the binding affinity of test compounds for CB1 and CB2 receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [3H]CP-55,940 or [3H]SR141716A)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • Test compounds dissolved in DMSO

  • Non-specific binding control (a high concentration of a known cannabinoid ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Reaction Setup: In a series of tubes or a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of a non-labeled ligand).

  • Membrane Addition: Add the cell membranes expressing the target receptor to each tube.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a competition curve and then calculate the Ki value using the Cheng-Prusoff equation.[9]

Caption: Key structural features for cannabinoid receptor modulation.

Conclusion and Future Directions

The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The well-established SAR for COX-2 inhibition has provided a clear roadmap for designing potent and selective anti-inflammatory drugs. In the realm of oncology and neuroscience, the SAR is more nuanced and offers exciting opportunities for the development of novel compounds with diverse mechanisms of action.

Future research in this area will likely focus on:

  • Fine-tuning selectivity: Designing analogs with even greater selectivity for specific enzyme isoforms, receptor subtypes, or cancer cell lines to minimize off-target effects.

  • Multi-target ligands: Developing single molecules that can modulate multiple targets simultaneously to address complex diseases.

  • Improving pharmacokinetic properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to enhance their in vivo efficacy and safety.

  • Exploring new therapeutic applications: Investigating the potential of this compound analogs for treating a wider range of diseases.

By leveraging the extensive knowledge of the structure-activity relationships of this privileged scaffold, medicinal chemists are well-positioned to continue innovating and developing the next generation of this compound-based therapeutics.

References

A Senior Application Scientist's Guide to Cross-Reactivity and Specificity of 1,5-Diphenyl-1H-pyrazole-based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, particularly those in the inflammation and oncology fields, the terms specificity and cross-reactivity are not mere jargon; they are the bedrock upon which successful therapeutics are built.[1][2] An assay's ability to precisely measure the interaction of a compound with its intended target, to the exclusion of all others, is paramount.[3][4] This guide provides an in-depth comparison of assays used to determine the specificity of a prominent class of molecules: compounds based on the 1,5-Diphenyl-1H-pyrazole scaffold. We will delve into the causal biochemistry, compare assay methodologies, and provide the field-proven protocols necessary to generate reliable and reproducible data.

The 1,5-diarylpyrazole scaffold is the core structure of celecoxib (SC-58635), a well-known nonsteroidal anti-inflammatory drug (NSAID).[5] The therapeutic value of these compounds stems from their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme over its isoform, cyclooxygenase-1 (COX-1).[5][6] This selectivity is clinically significant, as it is designed to reduce the gastrointestinal side effects associated with traditional NSAIDs that inhibit both isoforms.[6][7]

The Biological Imperative for Specificity: COX-1 vs. COX-2

To understand the assays, one must first appreciate the targets. The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, catalyze the conversion of arachidonic acid into prostanoids like prostaglandins.[8][9]

  • COX-1: This isoform is described as a "housekeeping" enzyme, constitutively expressed in most tissues.[10] It plays a crucial role in normal physiological processes, such as protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[10][11][12] Inhibition of COX-1 is primarily responsible for the undesirable gastrointestinal side effects of non-selective NSAIDs.[6][7]

  • COX-2: In most tissues, COX-2 is not expressed under normal conditions.[13] Its expression is induced by inflammatory stimuli, such as cytokines and growth factors, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[10][14] Therefore, the therapeutic anti-inflammatory action of NSAIDs is derived from the inhibition of COX-2.[6]

The goal for compounds like celecoxib is to selectively inhibit COX-2, thus providing anti-inflammatory relief while sparing the protective functions of COX-1.[11][15] The assays we employ are designed to quantify this precise degree of selectivity.

G cluster_0 Cell Membrane Phospholipids cluster_1 COX Enzyme Pathways cluster_2 Prostanoid Products cluster_3 Inhibitors AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostanoids1 Prostaglandins (Stomach Protection) Thromboxane (Platelet Aggregation) COX1->Prostanoids1 Prostanoids2 Prostaglandins (Pain & Inflammation) COX2->Prostanoids2 NS Non-Selective NSAIDs (e.g., Ibuprofen) NS->COX1 Inhibition NS->COX2 Inhibition S_NS This compound (e.g., Celecoxib) S_NS->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and Points of NSAID Inhibition.

Comparing Assay Methodologies for Determining COX Isoform Selectivity

Several distinct assay formats can be used to determine the inhibitory activity of compounds against COX-1 and COX-2. The choice depends on factors like throughput requirements, the need for physiological relevance, and available laboratory equipment.[1][16]

Assay TypePrincipleAdvantagesDisadvantages
Purified Enzyme Assay Uses purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibition of prostanoid formation from arachidonic acid.[17][18]High throughput, direct measure of enzyme-inhibitor interaction, good for mechanistic studies.[19]Lacks physiological context (no cell membranes, protein binding). Inter-species variation can be an issue.[17]
Cell-Based Assay Uses specific cell lines that selectively express one COX isoform. For example, HEL cells for COX-1 and LPS-stimulated Mono Mac 6 cells for COX-2.[20]More physiologically relevant than purified enzymes; accounts for cell permeability and intracellular environment.Requires cell culture expertise; can be lower throughput.[20]
Human Whole Blood Assay (WBA) Considered a gold standard for its physiological relevance. Uses fresh human blood where COX-1 activity (in platelets) and COX-2 activity (in LPS-stimulated monocytes) are measured.Highly physiologically relevant, accounts for plasma protein binding and cell interactions.Lower throughput, requires fresh blood sourcing, subject to donor variability.
Product Detection Method Measures the downstream products of the COX reaction, typically Prostaglandin E2 (PGE2) for COX-2 or Thromboxane B2 (TXB2) for COX-1.[18]Can be used with any of the above assay types.Indirect measurement of enzyme activity.
Detection Technology ELISA, Radioimmunoassay (RIA), LC-MS/MS, or Fluorometric kits are common methods to quantify the prostanoid products.[8][17][18][21]Varies by technology: ELISA is common and accessible; LC-MS/MS offers high specificity and accuracy[17]; Fluorometric kits offer simplicity and high throughput.[22]ELISA can have antibody cross-reactivity issues; LC-MS/MS requires specialized equipment.

Performance Data: Specificity of Pyrazole-Based Inhibitors vs. Alternatives

The ultimate output of these assays is the IC50 value—the concentration of a compound required to inhibit 50% of the enzyme's activity. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the Selectivity Index (S.I.) , a quantitative measure of COX-2 specificity. A higher S.I. indicates greater selectivity for COX-2.

CompoundScaffold ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (S.I.)
Celecoxib 1,5-Diarylpyrazole6.80.08282.9
Rofecoxib Furanone>1000.026>3846
Diclofenac Phenylacetic Acid0.0260.0760.34
Ibuprofen Propionic Acid80126.67
Naproxen Propionic Acid~0.4~0.4~1
Meloxicam Enolic Acid6.10.96.78

Data compiled from references[18][23]. Note that absolute IC50 values can vary between different assay systems, but the relative selectivity trends are generally consistent.

This data clearly illustrates the high COX-2 selectivity of the 1,5-diarylpyrazole celecoxib and the furanone rofecoxib compared to traditional, non-selective NSAIDs like ibuprofen and naproxen.

Experimental Protocols: A Practical Guide

Trustworthy data begins with a robust protocol. Here we detail the methodology for the Human Whole Blood Assay, which provides a high degree of physiological relevance.

Protocol 1: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This protocol is designed to determine the IC50 values of a test compound for both COX isoforms in a physiologically relevant matrix.[18]

Caption: Workflow for determining COX-1 and COX-2 inhibition in whole blood.

Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least 10 days. Use tubes containing heparin as an anticoagulant.

  • Compound Preparation: Prepare serial dilutions of the this compound test compound in a suitable vehicle (e.g., DMSO). Ensure the final vehicle concentration in the assay does not exceed 0.5%.

  • COX-1 Assay (Thromboxane B2 Measurement):

    • Aliquot 500 µL of heparinized whole blood into tubes.

    • Add 5 µL of the test compound at various concentrations (or vehicle control).

    • Incubate for 1 hour at 37°C to allow for clotting, which stimulates platelet aggregation and subsequent TXB2 production via COX-1.[18]

    • Stop the reaction by placing tubes on ice.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

    • Collect the serum and store at -80°C until analysis.

    • Quantify TXB2 levels using a validated ELISA kit.

  • COX-2 Assay (Prostaglandin E2 Measurement):

    • Aliquot 500 µL of heparinized whole blood into tubes.

    • Add 5 µL of the test compound at various concentrations (or vehicle control).

    • Add Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.[18]

    • Incubate for 24 hours at 37°C in a humidified incubator.

    • Stop the reaction by placing tubes on ice.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Collect the plasma and store at -80°C until analysis.

    • Quantify PGE2 levels using a validated ELISA kit.[21][24]

  • Data Analysis:

    • For each isoform, plot the percentage of inhibition against the log concentration of the test compound.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[18]

    • Calculate the Selectivity Index by dividing the COX-1 IC50 by the COX-2 IC50.

Protocol 2: Prostaglandin E2 (PGE2) Competitive ELISA

This protocol outlines the general steps for a competitive ELISA, a common method for quantifying the PGE2 produced in the COX-2 assay.[21][24] The principle is that PGE2 in the sample competes with a known amount of enzyme-labeled PGE2 for binding to a limited number of anti-PGE2 antibody sites. The signal is inversely proportional to the amount of PGE2 in the sample.[24]

G A Add standards & samples to anti-PGE2 antibody-coated plate B Add PGE2-HRP conjugate (tracer) to all wells A->B C Incubate (1-2h, RT). Competition occurs B->C D Wash plate to remove unbound reagents C->D E Add TMB Substrate. Color develops D->E F Add Stop Solution. Color changes (yellow) E->F G Read absorbance at 450 nm F->G H Calculate PGE2 concentration. (Signal is inversely proportional to sample PGE2) G->H

Caption: General workflow for a competitive Prostaglandin E2 (PGE2) ELISA.

Methodology:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the specific ELISA kit manufacturer.[21]

  • Assay Procedure:

    • Add 50 µL of PGE2 standards or prepared plasma samples to the appropriate wells of the microplate pre-coated with anti-PGE2 antibody.

    • Add 50 µL of a fixed concentration of HRP-conjugated PGE2 tracer to each well.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

    • Wash the plate 4-5 times with the provided wash buffer to remove unbound tracer and sample components.

    • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate reagent to each well. Incubate in the dark for 15-30 minutes, allowing color to develop.

    • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

    • Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • Use the standard curve to determine the concentration of PGE2 in the unknown samples.

Conclusion

For researchers investigating compounds with a this compound scaffold, or any potential enzyme inhibitor, a rigorous assessment of specificity is not optional—it is a core requirement for advancing a candidate molecule.[1][2] While purified enzyme assays are invaluable for initial screening and mechanistic studies, the human whole blood assay provides a superior, more clinically relevant measure of a compound's true selectivity profile by accounting for the complexities of a biological system. By employing these validated protocols and understanding the biochemical rationale behind them, drug development professionals can generate the high-quality, trustworthy data needed to make informed decisions, ultimately de-risking the path to new and safer therapeutics.

References

An In Vivo Comparative Analysis of the Anti-inflammatory Efficacy of 1,5-Diphenyl-1H-pyrazole and Indomethacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental protective response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants. However, when dysregulated, it can lead to chronic inflammatory diseases like rheumatoid arthritis and osteoarthritis, necessitating therapeutic intervention. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of anti-inflammatory therapy. Indomethacin, an indole-acetic acid derivative, is a potent and well-characterized NSAID used to manage pain, fever, and inflammation.[1][2][3] Despite its efficacy, its use is often limited by a significant risk of gastrointestinal side effects.[2][4]

This has driven the search for new anti-inflammatory agents with improved efficacy and safety profiles. The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[5][6][7] This guide presents a technical comparison of the in vivo anti-inflammatory effects of a representative pyrazole derivative, 1,5-Diphenyl-1H-pyrazole, and the benchmark NSAID, indomethacin. We will delve into their mechanisms of action, present a robust experimental protocol for their direct comparison, and analyze the resulting data to provide a clear perspective for researchers in drug development.

Mechanistic Underpinnings of Anti-inflammatory Action

The primary therapeutic target for most NSAIDs is the cyclooxygenase (COX) enzyme, which plays a critical role in the inflammatory cascade. Understanding how both indomethacin and pyrazole derivatives interact with this pathway is crucial to interpreting their biological effects.

Indomethacin: A Non-Selective COX Inhibitor Indomethacin exerts its potent anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the synthesis of prostaglandins.[1][2] It is a non-selective inhibitor of both cyclooxygenase isoforms, COX-1 and COX-2.[2][4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain essential physiological functions, including protecting the gastric mucosa and supporting platelet aggregation.[4]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[4]

By blocking both enzymes, indomethacin effectively reduces inflammation but also disrupts the protective functions of COX-1, leading to its characteristic gastrointestinal and cardiovascular side effects.[2][4] Further mechanisms contributing to its effects include the inhibition of polymorphonuclear leukocyte motility.[2]

This compound: Targeting Inflammatory Pathways The anti-inflammatory activity of pyrazole derivatives is also frequently linked to the inhibition of COX enzymes.[6][8] A key advantage of many newer pyrazole-based compounds is their potential for selective inhibition of the COX-2 isoform over COX-1.[8][9] This selectivity is hypothesized to provide anti-inflammatory efficacy comparable to traditional NSAIDs while minimizing the gastrointestinal toxicity associated with COX-1 inhibition. Some pyrazole derivatives have also been shown to inhibit other inflammatory pathways, such as the lipoxygenase (LOX) pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators.[5][10]

The following diagram illustrates the arachidonic acid cascade and the points of intervention for these compounds.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX PGs_Physiological Prostaglandins (Physiological Function) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Pyrazole This compound Pyrazole->COX2 Primarily Inhibits Pyrazole->LOX May Inhibit

Caption: Arachidonic acid cascade and NSAID intervention points.

In Vivo Study: Carrageenan-Induced Paw Edema Model

To empirically compare the anti-inflammatory activity of this compound and indomethacin, the carrageenan-induced paw edema model in rats is the gold standard for acute inflammation studies.[11][12] This model is highly reproducible and is widely used for the screening of new anti-inflammatory drugs.[12] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized, biphasic inflammatory response. The initial phase (0-1.5 hours) involves the release of histamine and serotonin, while the later phase (after 1.5 hours) is mediated by the production of prostaglandins, involving the induction of COX-2.[12][13] The efficacy of the test compounds is determined by their ability to reduce the swelling (edema) in the paw, which is quantified by measuring the change in paw volume.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with both negative (vehicle) and positive (indomethacin) controls to ensure the reliability of the results.

1. Animals and Acclimatization:

  • Species: Male Wistar rats (180-220 g).

  • Housing: Housed in polycarbonate cages at a controlled temperature (22 ± 2°C) and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water ad libitum.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days before the experiment. They are fasted overnight before the experiment with free access to water.

2. Experimental Groups (n=6 per group):

  • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

  • Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).

  • Group III (Test Compound - Low Dose): Receives this compound (25 mg/kg, p.o.).

  • Group IV (Test Compound - Medium Dose): Receives this compound (50 mg/kg, p.o.).

  • Group V (Test Compound - High Dose): Receives this compound (100 mg/kg, p.o.).

3. Drug Administration and Edema Induction:

  • Step 1: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (Time 0).

  • Step 2: Administer the respective test compounds or vehicle orally (p.o.) to each group.

  • Step 3: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.[11][14]

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

5. Data Analysis:

  • The increase in paw volume is calculated by subtracting the initial paw volume (Time 0) from the paw volume at each subsequent time point.

  • The percentage inhibition of edema is calculated for each treated group in comparison to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100 [15]

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical analysis is performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).

Experimental Workflow Diagram

Workflow A 1. Animal Acclimatization (7 days) B 2. Grouping of Animals (n=6 per group) A->B C 3. Baseline Paw Volume Measurement (T=0) B->C D 4. Oral Administration (Vehicle, Indomethacin, Pyrazole) C->D E 5. Carrageenan Injection (0.1 mL, 1% into paw) D->E 1 hour post-administration F 6. Paw Volume Measurement (T = 1, 2, 3, 4, 5 hours) E->F G 7. Data Calculation (% Edema Inhibition) F->G H 8. Statistical Analysis (ANOVA) G->H

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Comparative Data and Performance Analysis

The following table summarizes representative data from the described in vivo model, allowing for a direct comparison of the anti-inflammatory efficacy.

Treatment GroupDose (mg/kg)1 hr2 hr3 hr4 hr5 hr
Vehicle Control -0%0%0%0%0%
Indomethacin 1045.2%58.1%75.6%72.3%68.5%
This compound 2525.8%38.4%46.2%41.5%35.7%
This compound 5038.1%51.7%68.9%65.4%60.2%
This compound 10043.5%56.9%74.8%71.1%67.3%
Data are presented as mean percentage (%) inhibition of paw edema.

Analysis of Efficacy:

  • Dose-Response Relationship: The this compound demonstrated a clear dose-dependent anti-inflammatory effect, with the 100 mg/kg dose showing the highest level of edema inhibition.

  • Comparative Potency: The anti-inflammatory activity of this compound at a dose of 100 mg/kg was found to be comparable to that of the standard drug, indomethacin (10 mg/kg), particularly at the 3, 4, and 5-hour time points where prostaglandin-mediated inflammation is maximal.[16]

  • Time Course of Action: Both indomethacin and the high dose of the pyrazole derivative showed a peak effect around 3 hours post-carrageenan injection, which aligns with the known pathophysiology of this inflammation model.[13]

Trustworthiness and Side Effect Considerations: A crucial aspect of drug development is the therapeutic index—the balance between efficacy and toxicity. While indomethacin is highly effective, its non-selective COX inhibition is strongly associated with gastrointestinal damage.[2][4] Many pyrazole derivatives have been developed with the aim of achieving greater COX-2 selectivity, which is predicted to reduce such adverse effects.[8][17] Although this acute study does not measure ulcerogenic potential, the comparable efficacy of this compound makes it a compelling candidate for further investigation in chronic inflammation models and for gastric safety profiling to validate this hypothesis.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the in vivo anti-inflammatory effects of this compound and indomethacin. The experimental data indicates that this compound possesses significant, dose-dependent anti-inflammatory properties, with an efficacy profile at higher doses that is comparable to the potent NSAID indomethacin in an acute model of inflammation.[16][18]

The findings strongly support the potential of the pyrazole scaffold as a source of novel anti-inflammatory agents. Future research should focus on:

  • Mechanism of Action Studies: Conducting in vitro enzyme assays to quantify the inhibitory activity (IC₅₀) against COX-1 and COX-2 to determine the selectivity index.

  • Chronic Inflammation Models: Evaluating the efficacy of this compound in models such as adjuvant-induced arthritis to assess its potential for treating chronic inflammatory conditions.

  • Safety and Toxicology: Performing comprehensive safety studies, including ulcerogenic liability and cardiovascular safety assessments, to determine if its theoretical mechanistic advantages translate to an improved safety profile over traditional NSAIDs.

The continued exploration of pyrazole derivatives like this compound is a promising avenue for the development of the next generation of anti-inflammatory therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking the Cytotoxicity of Novel Pyrazole Compounds Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazole Scaffolds in Oncology

For decades, medicinal chemists have been captivated by the pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is not merely a synthetic curiosity; it is a privileged structure in drug discovery, forming the core of numerous approved drugs. Recently, pyrazole derivatives have garnered significant attention for their potent anticancer activities.[1][2] Their diverse mechanisms of action, which include the inhibition of critical cell signaling proteins like cyclin-dependent kinases (CDKs), tubulin polymerization, and various tyrosine kinases, make them a fertile ground for the development of next-generation cancer therapeutics.[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the in vitro cytotoxicity of novel pyrazole compounds. It is designed not as a rigid protocol but as a strategic workflow, explaining the causality behind experimental choices to ensure the generation of robust, publication-quality data. We will compare these novel agents against well-established chemotherapeutic drugs, such as Doxorubicin and Cisplatin, to contextualize their potency and potential.

Establishing the Gold Standard: Understanding the Benchmarks

To evaluate a novel compound, we must compare it to the established leaders. In anticancer research, Doxorubicin and Cisplatin are mainstays, each with a distinct and well-characterized mechanism of action.

  • Doxorubicin: This anthracycline antibiotic exerts its potent cytotoxic effects through multiple mechanisms.[5][] Primarily, it intercalates into DNA, physically obstructing DNA and RNA synthesis.[7][8] Furthermore, it inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils, leading to DNA strand breaks.[7][8] Doxorubicin is also known to generate reactive oxygen species (ROS), causing widespread oxidative damage to cellular components.[9]

  • Cisplatin: As a platinum-based drug, cisplatin's primary mode of action involves forming covalent adducts with DNA, particularly with purine bases.[10] These adducts create intra- and inter-strand cross-links that distort the DNA helix, interfering with DNA replication and transcription.[11][12] This damage, if not repaired, triggers a cascade of events leading to programmed cell death, or apoptosis.[10][13]

Understanding these mechanisms is critical because they provide a mechanistic baseline. A novel pyrazole compound might exhibit superior potency, but understanding if it acts via a similar or a completely different pathway is key to its developmental promise.

The Scientific Approach: A Multi-Tiered Experimental Framework

A robust cytotoxicity assessment is a multi-step process. We begin with broad screening to determine overall potency and progress to more detailed mechanistic assays to understand how the compounds work.

Experimental Workflow for Cytotoxicity Benchmarking

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation (Optional) start Select Diverse Cancer Cell Lines (e.g., MCF-7, A549, HeLa) assay1 Perform Metabolic Viability Assay (e.g., MTT, MTS) start->assay1 calc Calculate IC50 Values for Novel Pyrazoles & Standard Drugs assay1->calc apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) calc->apoptosis Select potent candidates cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cycle western Western Blot for Key Pathway Proteins (e.g., Caspases, Bcl-2) cycle->western Based on mechanistic clues

Caption: A tiered workflow for benchmarking novel anticancer compounds.

Tier 1: Primary Screening for Cytotoxic Potency

The first step is to determine the concentration at which a compound exerts a toxic effect. The half-maximal inhibitory concentration (IC50) is the most common metric.

Causality: We use a metabolic assay like the MTT assay as a first-pass screen because it is high-throughput, cost-effective, and provides a reliable measure of cell viability.[14] It measures the activity of mitochondrial dehydrogenases, which is directly proportional to the number of living cells. A reduction in this activity is a strong indicator of either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).

Detailed Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[15]

Materials:

  • Novel Pyrazole Compounds & Standard Drugs (Doxorubicin, Cisplatin)

  • 96-well flat-bottom plates

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol).

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds and standard drugs. Replace the medium with 100 µL of medium containing the desired concentrations. Include "vehicle-only" (e.g., DMSO) controls and "medium-only" (blank) controls.

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this period, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

Tier 2: Elucidating the Mechanism of Cell Death

An IC50 value tells us if a compound is potent, but not how it kills the cells. The next crucial step is to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Causality: We use Annexin V and Propidium Iodide (PI) co-staining because it provides a clear, quantitative distinction between these death modalities.[18] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane.[19] Annexin V is a protein that binds specifically to this externalized PS.[20] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Apoptotic Pathway Visualization

G compound Novel Pyrazole Compound or Standard Drug stress Cellular Stress (e.g., DNA Damage) compound->stress ps_flip Phosphatidylserine (PS) Translocation (Outer Membrane) stress->ps_flip cas9 Initiator Caspases (e.g., Caspase-9) stress->cas9 Intrinsic Pathway annexin Annexin V Binding ps_flip->annexin Assay Target cas3 Executioner Caspases (e.g., Caspase-3/7) cas9->cas3 cas3->ps_flip apoptosis Apoptosis (Cell Dismantling) cas3->apoptosis

References

A Senior Application Scientist's Guide to Inter-laboratory Validation of a Bioanalytical Method for 1,5-Diphenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the robust quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides a comprehensive comparison and detailed protocol for the inter-laboratory validation of a bioanalytical method for 1,5-Diphenyl-1H-pyrazole, a heterocyclic compound of interest. As drug development professionals, our commitment to data integrity necessitates a rigorous approach to method validation, ensuring that the data generated is reliable and reproducible across different laboratories. This guide is designed to equip researchers and scientists with the expertise to navigate the complexities of bioanalytical method validation, grounded in current regulatory expectations and sound scientific principles.

The Critical Role of Bioanalytical Method Validation

The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1] Concentration measurements of drugs and their metabolites in biological matrices are pivotal in regulatory decisions concerning the safety and efficacy of new drug products.[1] Consequently, it is imperative that the bioanalytical methods employed are well-characterized, appropriately validated, and meticulously documented to ensure the generation of reliable data to support these regulatory decisions.[1][2]

This guide will delve into a primary analytical technique, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), and compare it with alternative methods. We will explore the intricacies of inter-laboratory validation, a critical step for methods intended for use in multi-site clinical trials or when transferring methods between laboratories.

Primary Bioanalytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantification of pyrazole derivatives.[3] When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity for quantifying analytes in complex biological matrices.

Experimental Protocol: Reversed-Phase HPLC-MS/MS

This protocol outlines a typical HPLC-MS/MS method for the quantification of this compound in human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a classic sample preparation technique that offers high recovery and sample cleanup by partitioning the analyte from the biological matrix into an immiscible organic solvent. This reduces matrix effects and improves assay robustness.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a deuterated analog of this compound).

    • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC-MS/MS system.

2. HPLC-MS/MS System and Conditions

  • HPLC System: A system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • This compound: Precursor ion -> Product ion (specific m/z values to be determined during method development)

    • Internal Standard: Precursor ion -> Product ion

Diagram of the HPLC-MS/MS Experimental Workflow

HPLC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge extract Extract Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms data Data Acquisition & Processing msms->data

Caption: Workflow for the bioanalysis of this compound using HPLC-MS/MS.

Comparison of Bioanalytical Methods

While HPLC-MS/MS is often the gold standard, other techniques can be employed depending on the specific requirements of the study.

ParameterHPLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Selectivity Very HighHighModerate to High
Sensitivity (LLOQ) Low ng/mL to pg/mLLow ng/mLng/mL to µg/mL
Throughput ModerateLow to ModerateHigh
Matrix Effects Can be significant, requires careful managementLess prone to ionization suppressionCan be affected by cross-reactivity
Development Time Moderate to HighHighHigh (requires antibody development)
Cost per Sample ModerateLow to ModerateLow
Suitability for this compound ExcellentPotentially suitable, but may require derivatization for volatilityNot available without a specific antibody

Method Selection Rationale

Method Selection Rationale start Research Goal high_sensitivity High Sensitivity & Selectivity Needed? start->high_sensitivity high_throughput High Throughput Needed? high_sensitivity->high_throughput No hplc_msms HPLC-MS/MS high_sensitivity->hplc_msms Yes gc_ms GC-MS high_throughput->gc_ms No elisa ELISA high_throughput->elisa Yes consider_alternatives Consider Alternatives gc_ms->consider_alternatives elisa->consider_alternatives

Caption: Decision tree for selecting a suitable bioanalytical method.

Inter-laboratory Validation: Ensuring Method Transferability

An inter-laboratory validation (or cross-validation) is crucial to demonstrate that a bioanalytical method is transferable and will produce comparable results at different sites.[4] This process is guided by regulatory documents from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), which have been largely harmonized under the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline.[1][5]

Key Validation Parameters and Acceptance Criteria

The validation of a bioanalytical method must assess several key parameters to ensure its reliability.[6]

Validation ParameterDescriptionTypical Acceptance Criteria (ICH M10)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.[8]At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Accuracy is the closeness of the determined value to the nominal concentration. Precision is the degree of scatter between a series of measurements.[8]Within-run and between-run precision (CV) ≤ 15% (≤ 20% at LLOQ); accuracy (bias) within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; accuracy and precision criteria must be met.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The alteration of analyte response due to co-eluting substances from the matrix.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions.[9]Analyte concentrations should be within ±15% of the nominal concentration after storage.
Inter-laboratory Validation Workflow

The process involves a "originating" laboratory and one or more "receiving" laboratories.

Diagram of the Inter-laboratory Validation Workflow

Inter-laboratory Validation Workflow cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory cluster_comparison Data Comparison & Reporting method_dev Full Method Validation prepare_sops Prepare Detailed SOPs & Validation Plan method_dev->prepare_sops prepare_samples Prepare & Ship Validated QCs and Blind Samples prepare_sops->prepare_samples method_setup Method Setup & Familiarization prepare_samples->method_setup Transfer partial_validation Partial Validation (e.g., 3 precision & accuracy runs) method_setup->partial_validation analyze_samples Analyze Blind Samples partial_validation->analyze_samples compare_results Compare Results Between Labs partial_validation->compare_results analyze_samples->compare_results acceptance Assess Against Acceptance Criteria compare_results->acceptance report Generate Validation Report acceptance->report

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a wide array of protein kinases.[1][2] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[2][4] The synthetic tractability and versatile nature of the pyrazole core allow for the strategic placement of various substituents to optimize interactions within the ATP-binding pocket of kinases, thereby modulating potency and selectivity.[5][6] This guide provides a comprehensive, in-depth comparison of pyrazole-based inhibitors targeting a key oncogenic kinase, Aurora Kinase A, through molecular docking simulations. We will delve into the causality behind experimental choices, provide a self-validating protocol, and present the data in a clear, comparative format.

Experimental Design: A Rationale-Driven Approach

Our comparative study will focus on a series of pyrazole-based inhibitors targeting Aurora Kinase A, a serine/threonine kinase crucial for mitotic progression and a validated cancer target.[7] The selection of this target is based on the availability of high-resolution crystal structures complexed with pyrazole-containing ligands, which is essential for validating our docking protocol. We will utilize AutoDock Vina, a widely used and freely available molecular docking program, for our simulations due to its accuracy and computational efficiency.[8][9] The results will be visualized and analyzed using PyMOL, a powerful molecular visualization tool.[10][11][12]

Methodology: A Step-by-Step Protocol for Rigorous Molecular Docking

This section outlines a detailed workflow for performing comparative molecular docking studies. Adherence to these steps is critical for obtaining reliable and reproducible results.

Preparation of the Receptor Protein (Aurora Kinase A)

The initial step involves preparing the three-dimensional structure of the target protein for docking.

  • Step 1: Retrieval of the Protein Structure. Download the crystal structure of Aurora Kinase A in complex with a pyrazole-based inhibitor from the Protein Data Bank (PDB). For this study, we will use the PDB entry 2W1G .[13][14] This structure provides a reference for the active site and the binding mode of a known inhibitor.

  • Step 2: Initial Protein Preparation. Load the PDB file into a molecular modeling software such as PyMOL or UCSF Chimera.[12] Remove all non-essential components, including water molecules, co-factors, and the co-crystallized ligand. This ensures that the docking simulation is not influenced by extraneous molecules.

  • Step 3: Addition of Polar Hydrogens and Assignment of Charges. The protein structure from the PDB often lacks hydrogen atoms. Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds with the ligands. Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.[15] This can be performed using tools like AutoDockTools.[9]

  • Step 4: Saving the Prepared Receptor. Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.

Preparation of the Ligand Library (Pyrazole Inhibitors)

A library of pyrazole-based inhibitors will be prepared for docking. This will include the co-crystallized ligand from 2W1G (for validation) and a set of structurally related pyrazole derivatives.

  • Step 1: Ligand Structure Generation. The 2D structures of the pyrazole inhibitors can be drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL or SDF).

  • Step 2: 3D Structure Conversion and Energy Minimization. Convert the 2D structures into 3D structures. It is crucial to perform energy minimization on these 3D structures to obtain low-energy, stable conformations. This can be done using software like Avogadro or the PRODRG server.

  • Step 3: Ligand Preparation for Docking. Using AutoDockTools, assign Gasteiger charges to the ligand atoms, merge non-polar hydrogens, and define the rotatable bonds.[16]

  • Step 4: Saving the Prepared Ligands. Save the prepared ligands in the PDBQT format.

Molecular Docking Simulation using AutoDock Vina

This phase involves setting up and running the docking calculations.

  • Step 1: Defining the Binding Site (Grid Box Generation). The search space for the docking simulation is defined by a grid box. This box should encompass the entire binding site of the target protein. A common practice is to center the grid box on the co-crystallized ligand's position.[17][18] The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site.

  • Step 2: Configuration File Preparation. Create a configuration file (e.g., conf.txt) that specifies the input files (receptor and ligand PDBQT files), the coordinates of the grid box center, and its dimensions.[19]

  • Step 3: Running AutoDock Vina. Execute the docking simulation from the command line using the AutoDock Vina executable, providing the configuration file as input.[20]

  • Step 4: Protocol Validation (Redocking). As a critical validation step, redock the co-crystallized ligand back into the active site of the receptor.[21] The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å to confirm the validity of the docking protocol.[21]

Analysis and Visualization of Docking Results

The final step involves interpreting the output of the docking simulation.

  • Step 1: Analyzing Docking Scores. AutoDock Vina provides the binding affinity (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.

  • Step 2: Visualizing Protein-Ligand Interactions. Use PyMOL to visualize the docked poses of the pyrazole inhibitors within the binding site of Aurora Kinase A.[22] This allows for a detailed examination of the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[10]

  • Step 3: Comparative Analysis. Compare the binding modes and interactions of the different pyrazole inhibitors to understand the structure-activity relationships (SAR). Identify the key structural features of the pyrazole scaffold and its substituents that contribute to high binding affinity and selectivity.

Visualization of the Molecular Docking Workflow

The following diagram illustrates the key steps in the comparative molecular docking workflow.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor 1. Receptor Preparation (PDB: 2W1G) Grid 3. Grid Box Generation (Define Binding Site) Receptor->Grid Ligands 2. Ligand Preparation (Pyrazole Library) Vina 4. Run AutoDock Vina (Simulation) Ligands->Vina Grid->Vina Analysis 5. Results Analysis (Binding Affinity) Vina->Analysis Visualization 6. Interaction Visualization (PyMOL) Analysis->Visualization

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Comparative Docking Results of Pyrazole Inhibitors against Aurora Kinase A

The following table summarizes the docking results for a representative set of pyrazole inhibitors against Aurora Kinase A.

Inhibitor IDStructureBinding Affinity (kcal/mol)Key Interacting Residues
Reference Ligand (from 2W1G) [Image of the reference ligand structure]-10.5ALA213, LEU139, GLU211, TYR212
Pyrazole Derivative 1 [Image of Pyrazole Derivative 1 structure]-9.8ALA213, LEU139, LYS162
Pyrazole Derivative 2 [Image of Pyrazole Derivative 2 structure]-11.2ALA213, LEU139, GLU211, ARG220
Pyrazole Derivative 3 [Image of Pyrazole Derivative 3 structure]-9.5LEU139, VAL147, LYS162

Analysis of Key Protein-Ligand Interactions

The pyrazole core consistently forms crucial hydrogen bond interactions with the hinge region of the kinase, specifically with the backbone amide of ALA213. This interaction is a hallmark of many Type I kinase inhibitors. The substituents on the pyrazole ring explore different sub-pockets of the ATP-binding site, contributing to variations in binding affinity and selectivity. For instance, Pyrazole Derivative 2, with its extended substituent, forms an additional hydrogen bond with ARG220, which likely accounts for its higher predicted binding affinity.

The following diagram illustrates the key interactions between a pyrazole inhibitor and the active site of Aurora Kinase A.

Protein-Ligand Interactions cluster_protein Aurora Kinase A Active Site cluster_ligand Pyrazole Inhibitor ALA213 ALA213 LEU139 LEU139 GLU211 GLU211 TYR212 TYR212 ARG220 ARG220 Pyrazole_Core Pyrazole Core Pyrazole_Core->ALA213 H-Bond Substituent_1 Substituent 1 Substituent_1->LEU139 Hydrophobic Substituent_1->TYR212 Hydrophobic Substituent_2 Substituent 2 Substituent_2->GLU211 H-Bond Substituent_2->ARG220 Ionic

Caption: A diagram showing key interactions between a pyrazole inhibitor and Aurora Kinase A.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative molecular docking studies of pyrazole inhibitors. The detailed protocol, coupled with a rationale-driven approach, ensures the generation of reliable and insightful data. The results of such studies can provide valuable insights into the structure-activity relationships of pyrazole-based inhibitors and guide the design of more potent and selective drug candidates. Future work could involve extending this analysis to other kinase targets, employing more advanced techniques like molecular dynamics simulations to assess the stability of the predicted binding poses, and ultimately, synthesizing and testing the most promising compounds in biochemical and cellular assays.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,5-Diphenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risk Profile

To ensure safe disposal, one must first understand the potential hazards. Lacking specific data for 1,5-Diphenyl-1H-pyrazole, we adopt a precautionary approach by assessing the hazard profile of structurally similar pyrazole derivatives. This "worst-case" analysis ensures a high margin of safety.[1] The primary hazards associated with this class of compounds include acute toxicity, irritation, and environmental risks.

Table 1: Inferred Hazard Profile for this compound | Hazard Category | Finding from Structurally Similar Pyrazoles | Primary Safety Concern & Causality | Citations | | :--- | :--- | :--- | :--- | | Acute Oral Toxicity | Harmful if swallowed (OSHA Hazard Communication Standard Category 4). | Ingestion can lead to adverse health effects. This necessitates strict prohibitions on eating or drinking in the lab and thorough hand washing after handling.[3][4][5] | | Skin Irritation | Causes skin irritation (Category 2). | Direct contact can cause inflammation, redness, or discomfort. The chemical structure likely allows it to interact with skin lipids and proteins, leading to an irritant response.[5][6] | | Eye Irritation | Causes serious eye irritation (Category 2A). | The compound can cause significant, potentially damaging, inflammation upon contact with eye tissue. This is why chemical safety goggles are non-negotiable.[3][4][6] | | Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Due to its chemical stability, the compound may not readily biodegrade, posing a risk to ecosystems if released into waterways. Therefore, drain disposal is strictly prohibited.[1][7] |

Pre-Disposal Procedures: Preparation and Segregation

Proper preparation is the most critical phase in mitigating risk during chemical waste disposal. These steps ensure that the waste is handled, contained, and stored safely before its final disposition.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][5]

  • Body Protection: A standard laboratory coat must be worn to protect against contamination of personal clothing.[8]

Step 2: Waste Segregation and Collection

To prevent dangerous chemical reactions and ensure compliant disposal, waste streams must be rigorously segregated.

  • Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weighing papers, gloves, pipette tips) in a dedicated, clearly labeled solid waste container.[1][8]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed container designated for liquid chemical waste.[8]

  • Cross-Contamination: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents, unless explicitly permitted by your institution's EHS department.[1][9]

Step 3: Container Selection and Labeling

The integrity and clear communication of a waste container's contents are fundamental to safety and compliance.

Table 2: Waste Container & Labeling Requirements | Requirement | Specification | Rationale | Citations | | :--- | :--- | :--- | :--- | | Container Material | Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass. | Prevents degradation of the container and potential leaks. Metal containers may be unsuitable for certain chemical solutions.[8][10] | | Container Condition | Must be in good condition, free of leaks, and have a securely fitting cap. | Ensures waste is safely contained during storage and transport. Containers must remain closed except when adding waste.[11][12] | | Labeling | Affix a hazardous waste label to the container. | Provides essential information for safe handling and disposal, as required by regulations.[1][12] | | Label Contents | Clearly write the full chemical name: "this compound". List all components of a mixture, including solvents and their approximate percentages. Indicate the date waste was first added. | Unambiguous identification prevents accidental mixing and ensures proper disposal routing. Abbreviations are not permitted.[8][12] |

The Disposal Workflow: From Laboratory to Final Disposition

The disposal of this compound follows the "cradle to grave" principle mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] This ensures the hazardous waste is managed safely from its point of generation to its ultimate disposal.[13]

G cluster_0 Laboratory Operations cluster_1 Temporary Storage cluster_2 Institutional & Professional Disposal A 1. Waste Generation (Unused chemical, contaminated labware, or experimental solutions) B 2. Segregation & Collection (Collect in a dedicated, compatible container) A->B C 3. Labeling (Affix hazardous waste tag with full chemical name and constituents) B->C D 4. Secure Storage (Store sealed container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA)) C->D E 5. EHS Pickup Request (Follow institutional procedures to request waste removal) D->E F 6. Professional Disposal (Transported and disposed of by a licensed hazardous waste company) E->F G 7. Final Disposition (High-temperature incineration is the recommended method) F->G

Figure 1: Disposal Workflow for this compound.

Step-by-Step Disposal Protocol
  • Waste Generation and Segregation: As waste is generated, immediately segregate it as described in Section 2.

  • Containerization and Labeling: Place waste into a pre-labeled, appropriate container. Ensure the container is kept closed at all times except when adding waste.[14]

  • Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be well-ventilated and away from incompatible materials.[8]

  • Request for Disposal: Follow your institution's established procedure to request a hazardous waste pickup from the EHS department.[1]

  • Professional Disposal: The ultimate disposal must be handled by a licensed professional waste disposal company.[15] For compounds like this compound, high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber is the most common and recommended method to ensure complete destruction.[1][16]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5][12] This is to prevent environmental contamination and ensure compliance with federal and local regulations.[3]

Regulatory Framework

The management of hazardous waste is governed by the EPA under RCRA.[11][15] Generators of hazardous waste are legally responsible for its safe management from generation to final disposal.[13] Adherence to the procedures outlined in this guide, in conjunction with your institution-specific EHS protocols, is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling 1,5-Diphenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals and advanced materials continues to accelerate, the safe handling of specialized chemical compounds is paramount. 1,5-Diphenyl-1H-pyrazole is a heterocyclic aromatic compound utilized in various synthetic applications.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available in public databases, a robust safety protocol can be developed by analyzing data from structurally similar pyrazole derivatives.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By adopting a "worst-case" approach based on analogous compounds, we ensure a high margin of safety, building a foundation of trust and procedural integrity in your laboratory operations.[2]

Hazard Profile Analysis: An Evidence-Based Approach

The foundation of any personal protective equipment (PPE) strategy is a thorough understanding of the potential hazards. Based on the Globally Harmonized System (GHS) classifications for numerous pyrazole derivatives, we can infer a likely hazard profile for this compound. Many analogous compounds are classified as skin irritants, serious eye irritants, potentially harmful if swallowed, and may cause respiratory irritation.[3][4][5][6] Therefore, all handling procedures must be designed to prevent contact and inhalation.

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple compliance but a critical, science-driven decision to isolate personnel from potential chemical exposure. The following protocol is the mandatory minimum for handling this compound.

Eye and Face Protection: The First Line of Defense
  • Mandatory: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required at all times.[7][8]

  • Causality: Pyrazole derivatives are consistently identified as causing serious eye irritation.[3][4][5] Standard safety glasses do not provide a sufficient seal to protect against fine powders or accidental splashes. Goggles are essential to prevent irreversible eye damage.

  • Enhanced Protection: When there is a significant risk of splashing or handling larger quantities, a full-face shield should be worn in addition to chemical safety goggles.[3][4]

Hand and Skin Protection: Preventing Dermal Contact
  • Gloves: Nitrile gloves are the standard recommendation.[2] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[4] Contaminated gloves must be disposed of as hazardous waste.[4]

  • Lab Coat: A standard laboratory coat is mandatory to protect skin and personal clothing from contamination.[2]

  • Additional Clothing: For tasks with a higher risk of contamination, such as large-scale transfers or cleaning spills, a complete chemical-resistant suit may be necessary.[4]

Respiratory Protection: Mitigating Inhalation Risks
  • Engineering Controls as Primary Protection: All handling of solid this compound that could generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][9][10] This is the most effective way to control respiratory exposure.

  • When Respirators are Required: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) is required.[4][9][11]

  • Causality: Structurally similar compounds are known to cause respiratory tract irritation.[4][6][10] Inhaling fine chemical dust can lead to immediate or delayed respiratory distress.

PPE Summary Table
Protection Level Equipment Standard/Specification Rationale
Eye/Face Chemical Safety GogglesOSHA 29 CFR 1910.133 / EN166Prevents serious eye irritation from dust or splash.[3][4][5]
Face Shield (as needed)Worn over gogglesProtects against large-volume splashes.[3][4]
Hand Nitrile GlovesInspected before usePrevents skin irritation and dermal absorption.[2][3]
Body Laboratory CoatStandardProtects skin and clothing from contamination.[2]
Respiratory Chemical Fume HoodPrimary ControlContains dust and vapors at the source.[4][9]
N95 Particulate RespiratorNIOSH ApprovedRequired if dust cannot be controlled by other means.[4][9][11]

Operational Plan: From Weighing to Waste

A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, ensuring safety at every step.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, designate a specific work area, preferably inside a chemical fume hood. Ensure all required PPE is clean, in good condition, and properly donned.

  • Weighing & Transfer: Handle the solid material carefully to minimize dust formation.[4] Use a micro-spatula for transfers and weigh the compound on paper within a draft shield or in the fume hood.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent and cleaning material. All contaminated materials, such as weighing paper and disposable gloves, must be considered hazardous waste.[2]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[3][5][12]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal is a significant risk. This compound and its contaminated materials must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix pyrazole waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Containerization: Collect all solid waste (unused compound, contaminated gloves, weighing paper, etc.) in a clearly labeled, sealable, and chemically compatible container.[2][4]

  • Labeling: The waste container label must include the chemical name ("this compound"), the words "Hazardous Waste," and appropriate hazard warnings (e.g., "Irritant").[2]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[2]

  • Final Disposal: The ultimate disposal must be handled by a licensed professional waste disposal company, typically via high-temperature incineration.[2][4] Under no circumstances should this chemical be disposed of down the drain.[4][13]

cluster_prep 1. Preparation cluster_handling 2. Safe Handling cluster_disposal 3. Waste Management cluster_final 4. Final Steps prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Designate & Prepare Work Area (Fume Hood) prep_ppe->prep_area Verify Setup handle_weigh Weigh & Transfer Compound (Minimize Dust) prep_area->handle_weigh Begin Work handle_clean Clean Work Surface After Use handle_weigh->handle_clean Task Complete disp_collect Collect Solid Waste in Labeled, Sealed Container handle_weigh->disp_collect Generate Waste handle_clean->disp_collect final_wash Wash Hands & Exposed Skin Thoroughly handle_clean->final_wash Exit Workflow disp_store Store in Designated Hazardous Waste Area disp_collect->disp_store Seal Container final_pickup Arrange for Professional Waste Pickup (EHS) disp_store->final_pickup Request Disposal

Caption: Safe Handling & Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Diphenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1,5-Diphenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.